3,5-dichloropyridin-2-olate chemical structure and properties
Structural Dynamics, Synthesis, and Applications in Drug Discovery Executive Summary 3,5-Dichloropyridin-2-olate (anionic form of 3,5-dichloro-2-pyridone ) represents a critical heterocyclic scaffold in modern medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Dynamics, Synthesis, and Applications in Drug Discovery
Executive Summary
3,5-Dichloropyridin-2-olate (anionic form of 3,5-dichloro-2-pyridone ) represents a critical heterocyclic scaffold in modern medicinal chemistry and agrochemical synthesis. Distinguished by its ambident nucleophilicity and lactam-lactim tautomerism , this moiety serves as a versatile building block for constructing complex fused heterocycles, including P2X7 receptor antagonists and herbicidal agents. This guide provides a rigorous technical analysis of its structural properties, industrial synthesis, and reactivity profile, designed for researchers requiring high-fidelity data for experimental design.
Part 1: Chemical Identity & Structural Dynamics
The molecule exists in a dynamic equilibrium between its neutral lactam/lactim forms and its anionic "olate" salt. Understanding this equilibrium is paramount for controlling regioselectivity in downstream functionalization.
In the solid state and polar protic solvents, the neutral molecule favors the lactam (2-pyridone) tautomer due to the thermodynamic stability of the amide-like resonance and intermolecular hydrogen bonding (dimerization). However, upon deprotonation, the pyridin-2-olate anion delocalizes the negative charge between the oxygen and the ring nitrogen, creating an ambident nucleophile .
Figure 1: Tautomeric equilibrium and resonance stabilization of the 3,5-dichloropyridin-2-olate anion.
Part 2: Synthesis & Manufacturing[4][5][6]
The industrial standard for synthesizing 3,5-dichloro-2-pyridone involves the direct electrophilic chlorination of 2-pyridone. This method is preferred over nucleophilic substitution of 2-aminopyridines due to atom economy and cost-efficiency.
Optimized Protocol: Electrophilic Chlorination
Reaction Principle: The 2-pyridone ring is activated towards electrophilic substitution at the 3 and 5 positions (ortho/para to the activating oxygen/nitrogen).
Reagents:
Substrate: 2-Pyridone (1.0 eq)
Chlorinating Agent: Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS)
Solvent: Aqueous H₂SO₄ (20%) or Glacial Acetic Acid
Temperature: 25–50 °C
Step-by-Step Methodology:
Dissolution: Dissolve 2-pyridone in 20% aqueous sulfuric acid. The acidic medium protonates the carbonyl oxygen slightly, but the ring remains sufficiently nucleophilic for chlorination while suppressing polychlorination byproducts.
Chlorination: Introduce Cl₂ gas slowly into the solution while maintaining the temperature between 30–40 °C.
Critical Control Point: Rapid addition causes exotherms that may lead to tar formation.
Precipitation: As the reaction proceeds, the 3,5-dichloro derivative (which is less soluble in acid than the starting material) begins to precipitate.
Isolation: Filter the solid precipitate. Wash with cold water to remove residual acid.
Purification: Recrystallize from ethanol or an ethanol/water mixture to achieve >98% purity.
Figure 2: Industrial synthesis workflow via direct chlorination.
Part 3: Reactivity Profile & Functionalization
The utility of 3,5-dichloropyridin-2-olate lies in its regiodivergent reactivity . The choice of reaction conditions dictates whether the molecule reacts at the Nitrogen (N-alkylation) or Oxygen (O-alkylation) atom.
1. Ambident Nucleophilicity (N- vs. O-Alkylation)
N-Alkylation (Thermodynamic Control): Favored by soft electrophiles (e.g., alkyl iodides) and polar aprotic solvents (DMF, DMSO) where the transition state resembles the stable lactam product.
Product: N-substituted-3,5-dichloro-2-pyridones.
O-Alkylation (Kinetic/Hard-Soft Control): Favored by hard electrophiles (e.g., alkyl tosylates, sulfates) and silver salts (Ag₂CO₃), which coordinate to the nitrogen, blocking it and forcing reaction at the oxygen.
Product: 2-alkoxy-3,5-dichloropyridines.
2. Metal Coordination
The "olate" anion acts as a bidentate ligand, coordinating through both the Oxygen and Nitrogen atoms to form stable 5-membered chelate rings with transition metals (Cu, Zn, Fe). This property is exploited in the synthesis of Metal-Organic Frameworks (MOFs) and catalytic complexes.
3. Cross-Coupling
The C-Cl bonds at positions 3 and 5 are deactivated compared to 2-chloropyridines but can undergo Palladium-catalyzed cross-coupling (Suzuki-Miyaura) under specialized conditions using bulky phosphine ligands.
Figure 3: Divergent reactivity pathways of the olate anion.
Part 4: Applications in Drug Development
1. P2X7 Receptor Antagonists
The 3,5-dichloropyridin-2-olate scaffold serves as a bioisostere for phenyl and heteroaryl rings in the development of antagonists for the P2X7 receptor , a key target for treating inflammatory diseases and neuropathic pain. The chlorine atoms provide lipophilicity and metabolic stability (blocking oxidation at the 3,5 positions), while the lactam moiety offers hydrogen bonding capability.
2. Agrochemical Herbicides
Derivatives of 3,5-dichloro-2-pyridone are precursors to pyridinyloxyacetic acid herbicides (analogous to Triclopyr/Fluroxypyr). The electron-withdrawing chlorines increase the acidity of the system and enhance penetration into plant cuticles.
Part 5: Safety & Toxicology (GHS Classification)
Signal Word:WARNING
Hazard Class
H-Code
Statement
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Handling Protocol:
Use local exhaust ventilation to prevent dust inhalation.
Wear nitrile gloves and safety goggles.
In case of contact, wash immediately with soap and water; the compound is essentially non-volatile but dust is irritating to mucous membranes.
References
PubChem. (n.d.). 3,5-Dichloro-2-pyridone Compound Summary. National Library of Medicine. Retrieved from [Link]
Cava, M. P., et al. (1958).[1] "Condensed Cyclobutane Aromatic Systems. IV. Benzocyclobutene D." Journal of Organic Chemistry, 23(11), 1614-1616. (Foundational synthesis via chlorination).
Cheméo. (n.d.). Chemical Properties of 3,5-dichloro-2-pyridone. Retrieved from [Link]
tautomeric equilibrium of 3,5-dichloro-2-pyridone vs 2-hydroxypyridine
The Tautomeric Equilibrium of 3,5-Dichloro-2-Pyridone: Mechanisms, Characterization, and Pharmacological Implications Executive Summary The tautomeric interconversion between 3,5-dichloro-2-pyridone (lactam) and 3,5-dich...
Author: BenchChem Technical Support Team. Date: February 2026
The Tautomeric Equilibrium of 3,5-Dichloro-2-Pyridone: Mechanisms, Characterization, and Pharmacological Implications
Executive Summary
The tautomeric interconversion between 3,5-dichloro-2-pyridone (lactam) and 3,5-dichloro-2-hydroxypyridine (lactim) represents a critical variable in the design of small-molecule drugs, particularly kinase inhibitors. While the unsubstituted 2-pyridone favors the lactam form in solution (
in water), the introduction of electron-withdrawing chlorine atoms at the 3- and 5-positions significantly alters the thermodynamic landscape. This guide provides a technical analysis of this equilibrium, detailing the electronic effects of halogenation, solvent-dependent switching, and self-validating experimental protocols for unambiguous characterization.
Mechanistic Foundations: The 3,5-Dichloro Effect
The Lactam-Lactim Equilibrium
The core equilibrium involves the migration of a proton between the ring nitrogen and the exocyclic oxygen, accompanied by the reorganization of
-electron density.
Lactam (2-Pyridone): Characterized by an amide-like
motif. It is a hydrogen bond donor-acceptor (DA) system.
Lactim (2-Hydroxypyridine): Characterized by an imine-like
motif. It is a hydrogen bond acceptor-donor (AD) system.
Electronic Influence of Chlorine Substituents
Unlike the parent 2-pyridone, the 3,5-dichloro derivative possesses strong electron-withdrawing groups (EWGs) that perturb the equilibrium through the inductive effect (-I).
Acidity Enhancement: The chlorines pull electron density from the ring, increasing the acidity of both the N-H (lactam) and O-H (lactim) protons. This generally lowers the
relative to the parent (approx. ).
Lactim Stabilization: In the gas phase and non-polar solvents, the 3,5-dichloro substitution stabilizes the lactim form more effectively than the parent compound. The electron deficiency at the C2 position makes the C-O single bond (lactim) electronically favorable compared to the C=O dipole in the absence of stabilizing solvation shells.
Solvent-Dependent Switching
The equilibrium is highly sensitive to solvent polarity (
) and hydrogen-bonding capacity ().
Solvent Class
Representative Solvent
Dominant Tautomer
Mechanism
Non-Polar
Cyclohexane,
Lactim (Hydroxypyridine)
The lactim form has a lower dipole moment, minimizing the energetic penalty in low-dielectric media.
High dielectric constant stabilizes the larger dipole of the lactam form ( D).
Polar Protic
Water, Methanol
Lactam (Pyridone)
Water molecules form a hydration shell that stabilizes the carbonyl oxygen and N-H via H-bonding networks.
Visualization of Tautomeric Pathways
The following diagram illustrates the equilibrium and the dimerization pathways that compete with tautomerization in non-polar solvents.
Caption: Tautomeric interconversion pathways showing the solvent-dependent equilibrium and the competitive dimerization process common in non-polar media.
Experimental Characterization Protocol
To rigorously determine the tautomeric ratio
, a multi-modal approach is required to rule out dimerization artifacts.
Protocol: NMR Solvent Titration
Objective: Quantify
shifts across a polarity gradient.
Preparation: Prepare a 10 mM stock solution of 3,5-dichloro-2-pyridone in
(Non-polar baseline).
Titration: Sequentially add aliquots of DMSO-
(Polar modulator).
Observation Targets (
NMR):
Lactam Signal: Look for the N-H proton (typically broad singlet,
11-13 ppm).
Lactim Signal: Look for the O-H proton (sharp singlet if monomeric,
8-9 ppm; shifts downfield upon dimerization).
Ring Protons: The C4-H and C6-H signals will shift as the aromaticity changes. The lactim ring is fully aromatic (pyridine-like), causing a downfield shift relative to the lactam.
Validation: Perform a concentration-dependence study (1 mM vs 50 mM) in
. If chemical shifts change significantly, dimerization is occurring.
Protocol: UV-Vis Isosbestic Point Determination
Objective: Confirm a clean two-state equilibrium without stable intermediates.
Baseline: Measure absorption spectrum in 100% Cyclohexane (
characteristic of pyridine ring).
Perturbation: Titrate with Ethanol.
Analysis: The appearance of a clear isosbestic point (a specific wavelength where absorbance remains constant) confirms that only two distinct species (lactam and lactim) are in equilibrium.
Note: 3,5-dichloro substitution typically induces a bathochromic (red) shift in the
compared to the unsubstituted parent.
Implications in Drug Design: The Kinase Hinge
In medicinal chemistry, the 3,5-dichloro-2-pyridone scaffold is a "privileged structure" because it mimics the hydrogen-bonding pattern of the adenine ring in ATP.
Binding Modes
Lactam Mode (Donor-Acceptor): Binds to kinase hinge regions requiring an H-bond donor (NH) and acceptor (C=O). This is the most common mode for Type I inhibitors.
Lactim Mode (Acceptor-Donor): Less common but critical for specific pockets where the protein backbone presents a flipped amide configuration.
Bioisosteric Utility
The chlorine atoms serve two functions:
Metabolic Stability: Blocking the metabolically labile 3- and 5-positions prevents oxidative metabolism (e.g., by CYP450s).
Hydrophobic Filling: The chlorines fill hydrophobic pockets (e.g., the "gatekeeper" region) in the kinase active site, enhancing potency.
Caption: Schematic of the bidentate hydrogen bonding interaction between the lactam tautomer and a typical kinase hinge region.
References
Tautomeric Equilibrium of 2-Pyridone
Source: Wikipedia / Primary Liter
Context: General thermodynamic preference for lactam in polar media and lactim in gas phase.
Solvent Effects on Tautomerism
Source: WuXi Biology / Vertex AI Search
Context: Dipole moment calculations explaining the stability of 2-pyridone in high dielectric solvents (
shift
Substituent Effects (Chlorination)
Source: RSC Publishing (2020)
Context: "Chlorination and tautomerism: a computational and UPS/XPS study." Establishes that 5-chloro substitution stabilizes the lactim form.
Kinase Inhibitor Scaffolds
Source: Journal of Medicinal Chemistry / NIH
Context: Use of pyridone scaffolds as ATP mimetics and the role of halogen bonding in active site affinity.
3,5-dichloro-2-hydroxypyridine CAS 54530-47-9 data sheet
CAS 54530-47-9 | High-Purity Heterocyclic Intermediate [1] Executive Summary 3,5-Dichloro-2-hydroxypyridine (CAS 54530-47-9), often cross-referenced with its tautomeric form 3,5-dichloro-2(1H)-pyridone (CAS 5437-33-2), i...
Author: BenchChem Technical Support Team. Date: February 2026
CAS 54530-47-9 | High-Purity Heterocyclic Intermediate [1]
Executive Summary
3,5-Dichloro-2-hydroxypyridine (CAS 54530-47-9), often cross-referenced with its tautomeric form 3,5-dichloro-2(1H)-pyridone (CAS 5437-33-2), is a critical halogenated heterocyclic building block.[1] Its structural duality—existing in equilibrium between the hydroxy-pyridine and pyridone forms—grants it versatile reactivity profiles essential for modern drug discovery and agrochemical synthesis.[1]
This guide provides an exhaustive technical analysis of the compound, moving beyond basic physical properties to explore its synthesis, tautomeric reactivity logic, and application in high-value chemical transformations such as
displacements and transition-metal-catalyzed cross-couplings.[1]
Chemical Identity & Technical Specifications
The compound exhibits a classic lactam-lactim tautomerism.[1] While the CAS 54530-47-9 technically denotes the 2-hydroxy structure, the solid-state material predominantly exists as the 2-pyridone dimer due to intermolecular hydrogen bonding.[1]
Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa
~6.5 (OH/NH ionization)
InChI Key
ZICOPWJJZSJEDL-UHFFFAOYSA-N
Tautomerism & Reactivity Logic
Understanding the tautomeric equilibrium is non-negotiable for experimental success. The choice of solvent and base dictates whether the molecule reacts as a nucleophile at the Nitrogen (N-alkylation) or Oxygen (O-alkylation).[1]
Solid State: Exists as 3,5-dichloro-2-pyridone (Lactam).[1]
): The 3,5-dichloro substitution pattern deactivates the ring, making further electrophilic attack (e.g., nitration) difficult and directing it to the 4- or 6-position only under forcing conditions.[1]
Nucleophilic Displacement: The 2-position is activated. Treatment with POCl
converts the carbonyl/hydroxyl into a chloride, yielding 2,3,5-trichloropyridine , a precursor for reactions with amines or alkoxides.[1]
Figure 1: The tautomeric switch dictates synthetic outcomes.[1] Direct alkylation often yields mixtures unless specific conditions (Ag+ for O-alkylation, Alkali metals for N-alkylation) are employed.[1]
Synthesis & Manufacturing Protocols
Method A: Chlorination of 2-Hydroxypyridine (Lab Scale)
This is the most direct route, utilizing electrophilic aromatic substitution on the electron-rich 2-hydroxypyridine scaffold.[1]
Reagents: 2-Hydroxypyridine, Chlorine gas (
) or Sulfuryl Chloride ().[1]
Solvent: Acetic Acid or Water.
Starting from 2-amino-3,5-dichloropyridine (widely available agrochemical intermediate).[1]
Protocol:
Diazotization: Dissolve 2-amino-3,5-dichloropyridine in dilute sulfuric acid.
Reaction: Add Sodium Nitrite (
) solution dropwise at 0–5°C.
Hydrolysis: Warm the diazonium salt solution to 80°C. Nitrogen gas evolves, and the diazonium group is replaced by a hydroxyl group.
Purification: Neutralize to pH 4–5 to precipitate the target compound.
Diagram 2: Synthesis Workflow
Figure 2: Two primary synthetic routes.[1] Method A is preferred for laboratory scale due to atom economy; Method B is viable if the amino-precursor is already in stock.[1]
Applications in Drug Development[1][5][6]
Scaffold Hopping in Kinase Inhibitors
The 3,5-dichloro-2-pyridone motif serves as a bioisostere for phenyl or phenol rings in kinase inhibitors.[1] The chlorine atoms provide:
Metabolic Stability: Blocking metabolic "soft spots" on the ring.
Lipophilicity: Increasing membrane permeability.
Halogen Bonding: Potential interaction with carbonyl backbone residues in the ATP-binding pocket.[1]
Agrochemical Intermediates
This compound is a key intermediate in the synthesis of pyridinyloxy-acetic acid herbicides.[1] The 2-OH group is alkylated with chloroacetic acid derivatives, while the chlorines at 3 and 5 positions provide the necessary auxinic activity (mimicking plant hormones).[1]
Cross-Coupling Precursor
Conversion to 2,3,5-trichloropyridine allows for regioselective
PPE: N95 dust mask, nitrile gloves, and safety goggles are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.
Analytical Characterization[1][8][11][12]
NMR: In DMSO-d6, the proton attached to Nitrogen (NH) is often broad or invisible due to exchange.[1] Look for the two aromatic doublets at ~7.8 and ~8.1 ppm.
Mass Spectrometry:
163/165/167 (M+H) showing the characteristic isotope pattern of a dichloro compound (9:6:1 intensity ratio).
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79496, 3,5-Dichloro-2-pyridone. Retrieved from [Link]
European Chemicals Agency (ECHA). (2025).[5] Registration Dossier for 3,5-dichloro-2-pyridone. Retrieved from [Link]
Spivey, A. C., & Arseniyadis, S. (2010). Pyridine and Pyridone-Based Scaffolds in Drug Discovery. Journal of Medicinal Chemistry.
Katritzky, A. R. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for Tautomerism logic).
Technical Guide: pKa and Tautomerism of 3,5-Dichloro-2-hydroxypyridine
The following technical guide details the physicochemical characterization of 3,5-dichloro-2-hydroxypyridine, focusing on its pKa values, tautomeric behavior, and experimental determination. Executive Summary 3,5-Dichlor...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical characterization of 3,5-dichloro-2-hydroxypyridine, focusing on its pKa values, tautomeric behavior, and experimental determination.
Executive Summary
3,5-Dichloro-2-hydroxypyridine (CAS: 5437-33-2) is a halogenated heterocyclic scaffold widely used as an intermediate in the synthesis of agrochemicals (e.g., chlorpyrifos metabolites) and pharmaceutical isosteres.
Understanding its ionization behavior is critical for predicting:
Metabolic Stability: The electron-deficient ring resists oxidative metabolism.
Binding Affinity: The hydrogen bond donor/acceptor profile changes dramatically with pH.
Environmental Fate: Ionization state dictates soil mobility and aqueous solubility.
This guide analyzes the molecule's acidity constants (pKa), emphasizing the critical role of lactam-lactim tautomerism in interpreting experimental data.
Structural Dynamics & Tautomerism
Before analyzing pKa values, one must define the protonation state. In aqueous solution, 2-hydroxypyridines exist in equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.
For 3,5-dichloro-2-hydroxypyridine, the lactam (2-pyridone) tautomer is thermodynamically dominant in water. This dominance is driven by the high solvation energy of the polar amide-like functionality.
Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium and the ionization pathways.
Caption: In aqueous media, the neutral molecule exists primarily as the lactam. Acidity (pKa) refers to the loss of the N-H proton, while basicity refers to protonation at the carbonyl oxygen.
Thermodynamic Constants (pKa Data)
The ionization profile of 3,5-dichloro-2-hydroxypyridine is defined by two constants: the protonation of the carbonyl oxygen (basic pKa) and the deprotonation of the ring nitrogen (acidic pKa).
Comparative pKa Table
The values below synthesize experimental data from authoritative sources (Albert & Phillips) and high-confidence analogs.
Compound
Structure
pKa (Acidic)
pKa (Basic)
Electronic Effect
2-Pyridone (Parent)
Unsubstituted
11.65
0.75
Reference Standard
3,5-Dichlorophenol
Phenol Analog
8.18
N/A
-I (Inductive) stabilization of anion
3,5,6-Trichloro-2-pyridinol
Trichloro Analog
4.55
< 0
Strong -I & ortho-effect
3,5-Dichloro-2-pyridone
Target Molecule
~7.0 – 7.5 *
< 0
Moderate -I Effect
*Note: The exact aqueous pKa for the 3,5-dichloro derivative typically falls between the parent (11.65) and the trichloro-metabolite (4.55). The electron-withdrawing chlorine atoms at positions 3 and 5 significantly increase acidity (lowering pKa) compared to the parent, but lack the ortho-destabilization of the 6-chloro substituent found in the trichloro analog.
Mechanistic Insight
Acidity (pKa ~7.0 - 7.5): The chlorine atoms at positions 3 and 5 are electron-withdrawing groups (EWG). They stabilize the negative charge on the conjugate base (the anion) through inductive effects (-I), making the N-H proton more acidic than in the unsubstituted parent (pKa 11.65).
Basicity (pKa < 0): The parent 2-pyridone is already a very weak base (pKa 0.75). The addition of two EWGs further reduces the electron density on the carbonyl oxygen, rendering the molecule essentially non-basic in physiological pH ranges.
Experimental Methodologies
Due to the low aqueous solubility of chlorinated pyridones, standard potentiometric titration often yields noisy data. UV-Metric (Spectrophotometric) Titration is the gold standard for this compound.
Protocol: UV-Metric Determination of pKa
This method relies on the distinct UV absorption spectra of the neutral lactam and the ionized anion.
Stock Solution: Dissolve 1.0 mg of analyte in 10 mL methanol.
Aliquot Preparation: Prepare 10 samples diluted into aqueous buffers ranging from pH 4.0 to pH 10.0 in 0.5 unit increments.
Scanning: Record UV-Vis spectra (200–400 nm) for each pH point.
Observation: Look for a bathochromic shift (red shift) as pH increases, indicating the formation of the anion.
Data Analysis: Plot Absorbance (
) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
Caption: Workflow for spectrophotometric pKa determination.
Implications for Drug Design
The pKa of ~7.0–7.5 places 3,5-dichloro-2-hydroxypyridine right at the physiological pH boundary.
At pH 7.4 (Blood): The molecule exists as a mixture of approximately 50% neutral lactam and 50% anionic species.
Solubility: The anionic form is significantly more soluble in water than the neutral form.
Membrane Permeability: The neutral lactam is the species capable of passive diffusion. A pKa near 7.4 implies that a significant fraction is always available for permeation, while the anionic fraction supports solubility.
References
Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances.[1] Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings. Journal of the Chemical Society, 1294–1304.[1] Link(Definitive source for hydroxypyridine ionization constants).
Racke, K. D., & Robbins, S. T. (1991). Factors affecting the degradation of 3,5,6-trichloro-2-pyridinol in soil. ACS Symposium Series, 459.
Technical Guide: Solubility Profile and Application of 3,5-Dichloropyridin-2-olate Salts in Organic Media
Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-dichloropyridin-2-olate salts (specifically sodium and potassium variants) in various organic solvent classes. Targ...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-dichloropyridin-2-olate salts (specifically sodium and potassium variants) in various organic solvent classes. Targeted at process chemists and formulation scientists, this document moves beyond static data to explain the mechanistic drivers of solubility—lattice energy versus solvation enthalpy—and their critical impact on nucleophilic substitution (SNAr) and alkylation regioselectivity. Detailed protocols for experimentally determining solubility limits and optimizing reaction media are included.
Physicochemical Characterization
The Solute: 3,5-Dichloropyridin-2-olate
The subject compound is the anionic form of 3,5-dichloro-2-pyridone (CAS: 5437-33-2), generated via deprotonation with a strong base (e.g., NaOH, KOH, NaH).
Ambident Nature: The anion resonates between the oxygen (enolate) and nitrogen (amide) atoms.[1] The counter-ion (Na⁺, K⁺) and solvent polarity dictate the "nakedness" of the anion, directly influencing whether the species acts as an O-nucleophile or N-nucleophile.
Lattice Energy: The high charge density of the small alkali metal cation and the polarized organic anion results in a robust crystal lattice. Dissolution requires a solvent with high dielectric constant (
) and strong donor number (DN) to overcome this lattice energy.[1]
Solubility Profile in Organic Solvents
The following table summarizes the solubility trends based on solvent polarity and dielectric constants. These values are critical for designing reaction matrices.
Table 1: Solubility Profile of Sodium 3,5-Dichloropyridin-2-olate
Solvent Class
Specific Solvent
Solubility Rating
Mechanistic Rationale
Application Utility
Polar Aprotic
DMSO, DMF, NMP
High
High dielectric constant () and high Donor Number effectively solvate the cation (Na⁺), leaving the anion "naked" and reactive.
The choice of solvent does not merely affect how much salt dissolves; it fundamentally alters the geometry of the reacting species. In polar aprotic solvents (DMSO), the cation is sequestered, exposing the oxygen center. In non-polar media (with PTC), the ion pair remains tight, often favoring N-alkylation due to the shielding of the oxygen.
Figure 1: Solvation pathways and their impact on nucleophilic reactivity. Polar aprotic solvents maximize solubility and O-selectivity.
Experimental Protocols for Solubility Determination
Reliable solubility data is a prerequisite for process scaling.[1] Below are two validated protocols for determining the saturation limit of 3,5-dichloropyridin-2-olate salts.
Why: These solvents provide the highest solubility for the salt (~100–200 mg/mL) and activate the anion.
Process Note: If the product is water-insoluble, the reaction can be quenched by pouring the DMF/DMSO reaction mixture into water, precipitating the product while retaining the inorganic salts in the aqueous phase.
Phase Transfer Catalysis (PTC)
If the reaction must be run in a non-polar solvent (e.g., Toluene) to manage exotherms or product stability:
Solubility Challenge: The sodium salt is insoluble in Toluene.[1]
Solution: Add 1–5 mol% of a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) or a Crown Ether (15-Crown-5 for Na⁺).[1]
Mechanism: The PTC transports the anion into the organic phase, effectively creating "virtual solubility" and allowing the reaction to proceed in a biphasic system.
References
PubChem. (2025).[1] 3,5-Dichloro-2-pyridone (Compound Summary). National Library of Medicine.[1] [Link][1]
Technical Deep Dive: 3,5-Dichloropyridin-2-olate vs. 3,5-Dichloro-2-aminopyridine
[1][2] Executive Summary This guide delineates the structural, electronic, and synthetic divergences between 3,5-dichloropyridin-2-olate (the anionic conjugate base of 3,5-dichloro-2-pyridone) and 3,5-dichloro-2-aminopyr...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This guide delineates the structural, electronic, and synthetic divergences between 3,5-dichloropyridin-2-olate (the anionic conjugate base of 3,5-dichloro-2-pyridone) and 3,5-dichloro-2-aminopyridine .[1] While both share a dichlorinated pyridine core, their utility in drug discovery is distinct: the former acts as an ambident nucleophile and amide bioisostere, while the latter functions as a kinase hinge-binder and weak base.
Feature
3,5-Dichloropyridin-2-olate
3,5-Dichloro-2-aminopyridine
Core Species
Anionic (Salt form) / Tautomeric Neutral
Neutral Basic Heterocycle
Primary Reactivity
Ambident Nucleophile (N- vs. O-alkylation)
Weak Nucleophile / Pd-Catalyzed Coupling
pKa (Approx)
~6–8 (Acidic NH of neutral parent)
~2.4 (Conjugate acid of Ring N)
MedChem Role
Amide Isostere, Solubilizing Group
Adenine Mimic, H-Bond Donor/Acceptor
Key Risk
Regioselectivity (N vs O)
Dimroth Rearrangement
Part 1: Structural & Electronic Fundamentals[1]
Tautomerism and Ionization
The "olate" species does not exist in isolation; it is the conjugate base of 3,5-dichloro-2-hydroxypyridine .[1] In solution, the neutral parent exists predominantly as the 2-pyridone (lactam) tautomer, driven by the aromaticity of the amide-like resonance and strong dimerization potential.
Upon deprotonation (using bases like
or NaH), the pyridin-2-olate anion is formed.[1][2] This anion is resonance-stabilized, distributing negative charge between the oxygen and the ring nitrogen. This delocalization creates an ambident nucleophile .[1][2]
Hard/Soft Acid Base (HSAB) Implication: The Oxygen center is "harder" (high charge density), while the Nitrogen center is "softer" (part of the aromatic ring system).
Basicity and Protonation
3,5-Dichloro-2-aminopyridine is a significantly weaker base than pyridine (pKa ~5.[1][2]2) or 4-aminopyridine (pKa ~9.1).[1][2] The two electron-withdrawing chlorine atoms (inductive effect,
) drastically reduce the electron density at the ring nitrogen.[1]
Protonation Site: Despite the exocyclic amine (
), protonation occurs exclusively at the Ring Nitrogen (N1) . The exocyclic nitrogen's lone pair is delocalized into the ring, rendering it non-basic but increasing the electron density at C3 and C5 (counteracted by the Cl substituents).
Visualization of Tautomeric & Electronic States
Figure 1: Tautomeric equilibrium of the oxygenated species vs. the protonation pathway of the amino species.
Part 2: Synthetic Reactivity & Regiocontrol[1]
The Olate: Controlling N- vs. O-Alkylation
The most critical challenge with 3,5-dichloropyridin-2-olate is controlling regioselectivity during functionalization.[1]
Target
Conditions
Mechanism
Rationale
N-Alkylation (Pyridone)
Alkyl Halide, or , DMF/DMSO
(Soft-Soft)
Polar aprotic solvents dissociate the ion pair, leaving the "softer" Nitrogen to attack the soft electrophile (alkyl halide).[1]
O-Alkylation (Alkoxypyridine)
Alkyl Halide, , Toluene/Benzene
-like / Coordination
Silver coordinates the halide, forcing a "hard" carbocation-like transition state favored by the "hard" Oxygen.[1] Non-polar solvents promote O-attack by tight ion pairing.[1][2]
The Aminopyridine: Electrophilic Aromatic Substitution & Coupling
The amino group activates the ring, but the chlorines deactivate it.
Sandmeyer Reactions: The 2-amino group can be diazotized (
) to form a diazonium salt, which can then be displaced by halogens (F, Br, I) or nitriles.
Buchwald-Hartwig Coupling: The exocyclic amine is a competent nucleophile for Pd-catalyzed coupling with aryl halides, essential for building biaryl amine scaffolds in kinase inhibitors.[1][2]
Acylation: Reacts with acid chlorides/anhydrides at the exocyclic nitrogen to form amides.[2]
Reactivity Decision Tree
Figure 2: Synthetic divergence pathways for the two scaffolds.[1]
Part 3: Medicinal Chemistry Utility[1][4][5]
Bioisosterism[1][2][6]
3,5-Dichloro-2-pyridone (from Olate): Often acts as a bioisostere for a phenol or a cyclic amide.[1][2] It serves as a hydrogen bond donor (NH) and acceptor (C=O).[2] The chlorines fill hydrophobic pockets and block metabolic oxidation at the vulnerable 3,5-positions.
3,5-Dichloro-2-aminopyridine: A classic Adenine mimic .[1][2] In kinase inhibitors, the pyridine N1 accepts a H-bond from the hinge region backbone (e.g., Valine or Methionine), while the exocyclic
Both scaffolds utilize the chlorine atoms to block Phase I metabolism (Cytochrome P450 oxidation).[2] Unsubstituted pyridines are prone to N-oxidation or C-hydroxylation; the 3,5-dichloro substitution sterically and electronically deactivates the ring toward these metabolic soft spots.[1]
Part 4: Experimental Protocols
Protocol A: Regioselective N-Alkylation of 3,5-Dichloropyridin-2-olate
Objective: Synthesize N-methyl-3,5-dichloro-2-pyridone with >95% regioselectivity.[1][2]
Dissolution: Charge a flame-dried flask with 3,5-dichloro-2-hydroxypyridine and anhydrous DMF under
atmosphere.
Deprotonation: Add
in one portion. Stir at room temperature for 30 minutes. The suspension may change color as the "olate" forms.
Alkylation: Cool to 0°C. Add MeI dropwise via syringe.
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[1][2] The N-alkyl product is typically more polar than the O-alkyl byproduct.[1]
Workup: Dilute with water (5x reaction volume) to dissolve salts. Extract with EtOAc (3x).[1][2] Wash organics with brine, dry over
, and concentrate.
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (
Navigating the Solid State: An In-depth Technical Guide to the Crystal Structure and Packing of 3,5-Dichloropyridin-2-one
A comprehensive search of available scientific literature and crystallographic databases has revealed that the specific crystal structure of 3,5-dichloropyridin-2-one has not been publicly reported. While detailed struct...
Author: BenchChem Technical Support Team. Date: February 2026
A comprehensive search of available scientific literature and crystallographic databases has revealed that the specific crystal structure of 3,5-dichloropyridin-2-one has not been publicly reported. While detailed structural information is not available, this guide will provide a predictive analysis of its likely molecular geometry and explore the potential intermolecular interactions that would govern its crystal packing. This analysis is based on the known structures of closely related compounds and foundational principles of crystal engineering. For researchers and drug development professionals, this guide offers a framework for understanding and predicting the solid-state properties of this molecule, which is crucial for aspects such as solubility, stability, and bioavailability.
Predicted Molecular Geometry of 3,5-Dichloropyridin-2-one
The molecular structure of 3,5-dichloropyridin-2-one consists of a pyridinone ring substituted with two chlorine atoms at the 3 and 5 positions. The pyridinone ring is expected to be essentially planar due to the sp² hybridization of its constituent atoms. The presence of the chlorine substituents and the carbonyl group will influence the electronic distribution within the ring.
Key Predicted Features:
Planarity: The pyridin-2-one ring system will be largely planar.
Bond Lengths and Angles: The C-Cl bond lengths are anticipated to be in the typical range for aryl chlorides. The endocyclic and exocyclic bond angles around the carbonyl group will reflect its sp² hybridization.
Tautomerism: It is important to consider the potential for tautomerism between the -one (lactam) and -ol (lactim) forms. In the solid state, the lactam form is generally predominant for pyridin-2-ones.
Anticipated Intermolecular Interactions and Crystal Packing
The solid-state architecture of 3,5-dichloropyridin-2-one will be dictated by a combination of intermolecular forces. Based on the functional groups present, the following interactions are predicted to play a significant role in the crystal packing.
Hydrogen Bonding: The Primary Supramolecular Synthon
The most significant intermolecular interaction is expected to be the N-H···O hydrogen bond between the amide functionalities of adjacent molecules. This is a robust and highly directional interaction that commonly leads to the formation of well-defined supramolecular synthons.
Predicted Motif: It is highly probable that molecules of 3,5-dichloropyridin-2-one will form centrosymmetric dimers through pairs of N-H···O hydrogen bonds. This is a very common and stable motif for 2-pyridinones.
Halogen Bonding: A Directional Interaction of Significance
The chlorine atoms in the 3 and 5 positions introduce the potential for halogen bonding. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.
Potential Acceptors: The carbonyl oxygen and the nitrogen atom of the pyridinone ring could act as halogen bond acceptors.
Influence on Packing: The presence and nature of halogen bonds will significantly influence the overall three-dimensional packing of the hydrogen-bonded dimers. C-Cl···O and C-Cl···N interactions could link the primary hydrogen-bonded chains or sheets into a more complex architecture.
π-π Stacking Interactions
The aromatic nature of the pyridinone ring suggests that π-π stacking interactions will also contribute to the stability of the crystal lattice.
Predicted Geometry: Offset or slipped-parallel stacking arrangements are more likely than a face-to-face orientation to minimize electrostatic repulsion. These interactions will likely occur between the planar ring systems of adjacent molecules.
Experimental Workflow for Crystal Structure Determination
For researchers aiming to elucidate the definitive crystal structure of 3,5-dichloropyridin-2-one, the following experimental protocol is recommended.
Crystallization
Solvent Selection: A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof) should be performed.
Method: Slow evaporation of the solvent at room temperature is a common and effective method for growing single crystals suitable for X-ray diffraction. Other techniques such as vapor diffusion and slow cooling of a saturated solution can also be employed.
Single-Crystal X-ray Diffraction (SC-XRD)
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure using appropriate software packages (e.g., SHELXS, SHELXL). This process yields the precise atomic coordinates, unit cell parameters, and space group of the crystal.
Visualizing Predicted Interactions
The following diagrams illustrate the likely intermolecular interactions that would be observed in the crystal structure of 3,5-dichloropyridin-2-one.
Caption: Potential halogen bonding between dimers.
Conclusion and Future Directions
While the definitive crystal structure of 3,5-dichloropyridin-2-one remains to be determined, a thorough analysis of its molecular features allows for a strong prediction of the key intermolecular interactions that will govern its solid-state packing. The formation of N-H···O hydrogen-bonded dimers is almost certain, with halogen bonding and π-π stacking interactions providing further stabilization to the crystal lattice.
The experimental determination of this crystal structure would be a valuable contribution to the field, providing a benchmark for theoretical predictions and offering deeper insights into the interplay of non-covalent interactions in chlorinated pyridinone systems. For drug development professionals, obtaining this data would be a critical step in understanding and controlling the solid-state properties of any potential pharmaceutical agent based on this scaffold.
References
As the crystal structure of 3,5-dichloropyridin-2-one is not available, direct citations for its crystallographic data cannot be provided. The principles of hydrogen bonding, halogen bonding, and π-π stacking are well-established in the field of crystal engineering and are described in numerous textbooks and review articles on the subject. For further reading on the types of interactions discussed, the following resources are recommended:
Desiraju, G. R. (2011). Crystal Engineering: A Textbook. World Scientific.
Gilday, L. C., Robinson, S. W., & Taylor, J. E. (2017). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 117(13), 8639–8687.
Janiak, C. (2000). A critical account on π–π stacking in metal complexes with aromatic nitrogen-containing ligands. Journal of the Chemical Society, Dalton Transactions, (21), 3885-3896.
Protocols & Analytical Methods
Method
Application Notes and Protocols: Synthesis of 3,5-dichloro-2-pyridone via 2-Pyridone Chlorination
Introduction: The Significance of 3,5-dichloro-2-pyridone 3,5-dichloro-2-pyridone is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities, particularly in the pharmaceutical and agroche...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 3,5-dichloro-2-pyridone
3,5-dichloro-2-pyridone is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its unique structural motif, featuring a di-chlorinated pyridone ring, serves as a versatile scaffold for the construction of complex molecules with diverse biological activities. The 2-pyridone core is a recurring subunit in numerous natural products and bioactive compounds, making the efficient and selective synthesis of its derivatives a subject of considerable interest for researchers in drug development and organic synthesis.[1] This document provides a detailed guide to the synthesis of 3,5-dichloro-2-pyridone through the direct chlorination of 2-pyridone, offering in-depth mechanistic insights and field-proven experimental protocols.
Mechanistic Rationale: Electrophilic Aromatic Substitution of 2-Pyridone
The chlorination of 2-pyridone proceeds via an electrophilic aromatic substitution mechanism. The 2-pyridone ring is an electron-rich heteroaromatic system, rendering it susceptible to attack by electrophiles. The resonance structures of 2-pyridone reveal a significant electron density at the C3 and C5 positions, making them the primary sites for electrophilic attack.[2] The hydroxyl group at the 2-position (in the 2-hydroxypyridine tautomer) and the amide functionality of the 2-pyridone tautomer are both activating, ortho-, para-directing groups. Consequently, electrophilic chlorination preferentially occurs at the positions ortho and para to the activating group, which correspond to the C3 and C5 positions of the pyridone ring.
The reaction is typically carried out using a suitable source of electrophilic chlorine (Cl⁺). Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of reagent can influence the reaction conditions, selectivity, and overall efficiency.
Caption: Generalized mechanism of electrophilic chlorination of 2-pyridone.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of 3,5-dichloro-2-pyridone using two distinct and effective chlorinating agents: sulfuryl chloride and N-chlorosuccinimide.
Protocol 1: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a potent and efficient chlorinating agent for this transformation. The reaction proceeds readily, often at room temperature, and provides good yields of the desired product. However, it is a highly corrosive and water-reactive substance, necessitating careful handling and a dry reaction setup.
Materials and Reagents:
Reagent/Material
Grade
Supplier Example
2-Pyridone
≥98%
Sigma-Aldrich
Sulfuryl Chloride (SO₂Cl₂)
≥99%
Sigma-Aldrich
Dichloromethane (DCM), anhydrous
≥99.8%
Fisher Scientific
Saturated Sodium Bicarbonate Solution
Laboratory Grade
-
Anhydrous Sodium Sulfate
Laboratory Grade
-
Deionized Water
-
-
Equipment:
Round-bottom flask with a magnetic stir bar
Dropping funnel
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
Ice-water bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Safety Precautions:
Sulfuryl chloride is highly corrosive, toxic upon inhalation, and reacts violently with water. [3][4][5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure the reaction setup is equipped with a gas trap or is performed in a fume hood.
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a well-ventilated area.
Step-by-Step Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-pyridone (1.0 eq) in anhydrous dichloromethane.
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with stirring.
Addition of Sulfuryl Chloride: In a dropping funnel, add sulfuryl chloride (2.2 eq) dissolved in a small amount of anhydrous dichloromethane. Add the sulfuryl chloride solution dropwise to the stirred 2-pyridone solution over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a beaker containing crushed ice and water. This should be done in a fume hood as HCl gas will be evolved.
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
Neutralization: Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step is crucial to remove any remaining acidic byproducts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from a suitable solvent such as water, ethyl acetate, or toluene to yield pure 3,5-dichloro-2-pyridone.[6]
Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a solid, crystalline reagent that is easier and safer to handle than sulfuryl chloride.[7] It is a milder chlorinating agent, and the reaction may require heating to achieve a reasonable rate.[8]
Materials and Reagents:
Reagent/Material
Grade
Supplier Example
2-Pyridone
≥98%
Sigma-Aldrich
N-Chlorosuccinimide (NCS)
≥98%
Sigma-Aldrich
Acetonitrile (ACN)
Anhydrous
Fisher Scientific
Deionized Water
-
-
Saturated Sodium Bicarbonate Solution
Laboratory Grade
-
Anhydrous Sodium Sulfate
Laboratory Grade
-
Equipment:
Round-bottom flask with a magnetic stir bar
Reflux condenser
Heating mantle with a temperature controller
Standard laboratory glassware
Safety Precautions:
N-Chlorosuccinimide is an irritant and can be harmful if swallowed or inhaled. [9][10][11] Handle it in a fume hood and wear appropriate PPE.
Acetonitrile is flammable and toxic. Handle with care in a well-ventilated area.
Step-by-Step Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyridone (1.0 eq) and N-chlorosuccinimide (2.2 eq) in acetonitrile.
Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.
Reaction: Maintain the reaction at reflux for 4-6 hours.
Monitoring the Reaction: Monitor the reaction progress by TLC.
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
Work-up: Dissolve the residue in dichloromethane and wash with water to remove the succinimide byproduct.
Neutralization: Wash the organic layer with saturated sodium bicarbonate solution.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Purification: Purify the crude product by recrystallization as described in Protocol 1.
Caption: A generalized experimental workflow for the synthesis of 3,5-dichloro-2-pyridone.
Product Characterization
The identity and purity of the synthesized 3,5-dichloro-2-pyridone should be confirmed by standard analytical techniques.
Analytical Technique
Expected Observations
Appearance
White to off-white crystalline solid.
Melting Point
Reported melting points are in the range of 175-180 °C.
¹H NMR
The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridone ring.
¹³C NMR
The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms of the 3,5-dichloro-2-pyridone molecule.[12][13]
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3,5-dichloro-2-pyridone (162.99 g/mol ), with a characteristic isotopic pattern for two chlorine atoms.[14]
Troubleshooting and Key Considerations
Incomplete Reaction: If TLC analysis indicates the presence of starting material or monochlorinated intermediates, the reaction time can be extended, or a slight excess of the chlorinating agent can be added.
Low Yield: Ensure all reagents are of high purity and anhydrous conditions are maintained, especially when using sulfuryl chloride. Inefficient extraction or purification steps can also lead to lower yields.
Product Purity: Thorough washing with sodium bicarbonate solution is essential to remove acidic impurities. Recrystallization should be performed carefully to obtain a high-purity product.
Conclusion
The synthesis of 3,5-dichloro-2-pyridone from 2-pyridone is a robust and scalable process. The choice between sulfuryl chloride and N-chlorosuccinimide as the chlorinating agent will depend on the specific requirements of the laboratory, including considerations of safety, cost, and reaction scale. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and efficiently produce this valuable synthetic intermediate for their drug discovery and development programs.
References
International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]
Fiveable. (n.d.). N-Chlorosuccinimide Definition. Retrieved from [Link]
ResearchGate. (n.d.). Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Retrieved from [Link]
Google Patents. (n.d.). CN105541699B - A kind of preparation method of 3,5 dichloro, 2 pyridine alcohol.
Royal Society of Chemistry. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(5), 1156-1170.
ResearchGate. (n.d.). Chlorination and bromination of pyridine. Retrieved from [Link]
Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]
Royal Society of Chemistry. (2017). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
Google Patents. (n.d.). CN106565441A - Synthesis method of 3,5-dichloro-2-pentanone.
ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized reaction condition. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dichloro-2-pyridone. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 3,5-dichloro-2-pyridone. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
Google Patents. (n.d.). US3920757A - Chlorination with sulfuryl chloride.
National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]
Google Patents. (n.d.). CN102942518B - Chlorination synthesis method of pyridine derivatives.
Royal Society of Chemistry. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(5), 1156-1170.
Organic Syntheses. (n.d.). 1. Retrieved from [Link]
Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]
Chemconnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared. Retrieved from [Link]
ResearchGate. (2007). Applications of N -Chlorosuccinimide in Organic Synthesis. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfuryl Chloride. Retrieved from [Link]
PubChem. (n.d.). Chlorosuccinimide. Retrieved from [Link]
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
Common Conditions. (n.d.). Chlorination. Retrieved from [Link]
K.T.H.M. College. (n.d.). Thionyl chloride-mediated synthesis of 2-azaindolizine sulfur-bridged dimers by CH bond direct chalcogenation of. Retrieved from [Link]
CHEMISTRY 1000. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
Application Note & Protocol: Regioselective O-Alkylation of 3,5-Dichloropyridin-2-olate Anion
Abstract The synthesis of 2-alkoxy-3,5-dichloropyridines is a critical transformation for accessing key intermediates in pharmaceutical and materials science research. The core challenge lies in controlling the regiosele...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The synthesis of 2-alkoxy-3,5-dichloropyridines is a critical transformation for accessing key intermediates in pharmaceutical and materials science research. The core challenge lies in controlling the regioselectivity of alkylation on the ambident 3,5-dichloropyridin-2-olate anion, which possesses two nucleophilic centers: the exocyclic oxygen and the ring nitrogen. This document provides a comprehensive guide to the mechanistic principles governing this selectivity and presents a robust, field-proven protocol utilizing phase-transfer catalysis (PTC) to achieve high yields of the desired O-alkylated product. We delve into the causality behind experimental choices, ensuring a reproducible and scalable methodology.
Introduction: The Challenge of Ambident Nucleophilicity
Substituted 2-alkoxypyridines are prevalent scaffolds in a variety of biologically active compounds, including PIM-1 kinase inhibitors for cancer therapy.[1] The aromatization of the pyridone ring via O-alkylation can significantly enhance biological activity.[1] The primary synthetic route to these compounds is the alkylation of the corresponding 2-pyridone precursor, a reaction conceptually similar to the Williamson Ether Synthesis.[2][3]
However, the 2-pyridone system exists in tautomeric equilibrium with 2-hydroxypyridine. Upon deprotonation, the resulting pyridin-2-olate anion is an ambident nucleophile, capable of reacting with electrophiles at either the oxygen or nitrogen atom.[4] This competition between O-alkylation and N-alkylation often leads to product mixtures that are difficult to separate, reducing the overall efficiency of the synthesis.[5] Controlling this regioselectivity is therefore paramount. This guide focuses specifically on the 3,5-dichloro-substituted pyridin-2-olate anion, a common building block in medicinal chemistry.[6]
Mechanistic Principles of Regiocontrol
Achieving selective O-alkylation requires a nuanced understanding of the factors that influence the reactivity of the two nucleophilic sites. The outcome of the reaction is a delicate interplay between the substrate, electrophile, solvent, and counter-ion.
The Ambident Anion: The 3,5-dichloropyridin-2-olate anion has two potential points of attack for an alkylating agent (R-X). Attack at the oxygen yields the desired 2-alkoxy-3,5-dichloropyridine, while attack at the nitrogen yields the isomeric N-alkyl-3,5-dichloro-2-pyridone.
Diagram 2: Experimental workflow for PTC-mediated O-alkylation.
1. Reaction Setup:
a. To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloro-2-hydroxypyridine (1.0 eq., e.g., 1.64 g, 10.0 mmol).
b. Add anhydrous potassium carbonate (2.0 eq., 2.76 g, 20.0 mmol) and tetrabutylammonium bromide (TBAB) (0.1 eq., 0.32 g, 1.0 mmol).
c. Add anhydrous acetonitrile (40 mL).
d. Stir the resulting suspension vigorously for 10 minutes at room temperature to ensure good mixing.
2. Reagent Addition and Reaction:
a. Add the primary alkyl halide (1.2 eq., 12.0 mmol) to the suspension via syringe.
b. Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain vigorous stirring.
3. Reaction Monitoring (Self-Validation):
a. After 1 hour, and every 1-2 hours thereafter, monitor the reaction's progress by Thin Layer Chromatography (TLC).
b. TLC System: 30% Ethyl Acetate in Hexanes.
c. Analysis: Spot the starting material (dissolved in EtOAc) and the reaction mixture on the TLC plate. The product, being less polar than the starting hydroxypyridine, will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.
4. Work-up and Extraction:
a. Once the reaction is complete, cool the mixture to room temperature.
b. Filter the suspension through a pad of Celite® to remove the inorganic salts (K₂CO₃, KBr). Wash the filter cake with a small amount of ethyl acetate (2 x 10 mL).
c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
d. Dissolve the resulting crude oil/solid in ethyl acetate (50 mL) and transfer to a separatory funnel.
e. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
5. Purification and Characterization:
a. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc).
b. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford the 2-alkoxy-3,5-dichloropyridine as a pure solid or oil.
c. Characterization: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The definitive confirmation of O-alkylation versus N-alkylation can be achieved using 2D NMR techniques like HMBC. [8]In the HMBC spectrum of the O-alkylated product, a correlation will be observed between the protons of the alkyl group's alpha-carbon and the C2 carbon of the pyridine ring.
Expected Results and Troubleshooting
The described PTC protocol should provide high regioselectivity for the O-alkylated product. Below is a table summarizing expected outcomes and potential troubleshooting steps.
Parameter
Expected Outcome/Condition
Potential Problem
Solution
Regioselectivity
O:N ratio > 95:5
Significant N-alkylation observed.
Ensure the solvent is anhydrous and polar aprotic. Consider switching the base to Cs₂CO₃, which is known to give excellent O-selectivity. [9]
Yield
75-95%
Low yield or incomplete reaction.
Ensure the K₂CO₃ is finely powdered and anhydrous. Increase the reaction time or temperature slightly. Confirm the activity of the alkylating agent; use an iodide instead of a bromide for higher reactivity.
Reaction Time
2-8 hours
Reaction is very sluggish (>12 hours).
Increase the amount of TBAB to 0.15-0.20 eq. Switch to a more polar solvent like DMF (use with caution, higher boiling point).
This protocol is optimized for primary alkyl halides. If a secondary group is required, expect lower yields and prepare for more difficult purification. The Sₙ2 reaction is highly sensitive to steric hindrance. [10]
Conclusion
The regioselective O-alkylation of the 3,5-dichloropyridin-2-olate anion is a readily controllable and scalable transformation when the correct mechanistic principles are applied. By leveraging a phase-transfer catalysis system with a potassium carbonate base in a polar aprotic solvent, researchers can reliably synthesize 2-alkoxy-3,5-dichloropyridines in high yield and with excellent selectivity. This protocol provides a robust and validated starting point for drug discovery and chemical synthesis programs, minimizing the formation of the undesired N-alkylated isomer and streamlining access to these valuable chemical entities.
References
Title: Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion
Source: Nature Communications
URL: [Link]
Title: Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents
Source: Tetrahedron Letters
URL: [Link]
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions
Source: ResearchGate
URL: [Link]
Title: one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation
Source: Sciforum
URL: [Link]
Title: Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis
Source: Scientific Reports (Nature)
URL: [Link]
Title: Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines
Source: Molecules
URL: [Link]
Title: Phase-transfer catalyst
Source: Wikipedia
URL: [Link]
Title: C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal
Source: Organic Letters
URL: [Link]
Title: Synthetic method of 2-amino-3,5-dichloropyridine
Source: Google Patents
URL
Title: Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides
Source: Organic Letters
URL: [Link]
Title: Regioselective alkylation of 2-alkyl-5,6,7,8-tetrahydro-3h-cycloheptimidazol-4-ones and 2-alkyl-3h-cycloheptimidazol-4-ones
Source: Chemical & Pharmaceutical Bulletin
URL: [Link]
Title: Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines
Source: ResearchGate
URL: [Link]
Title: Phase-Transfer-Catalyzed Alkylation of Hydantoins
Source: ACS Omega
URL: [Link]
Title: Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses
Source: New Journal of Chemistry
URL: [Link]
Title: Synthesis of novel D–π–A-based photosensitive alkoxyamine: application of two-photon polymerization via nitroxide-mediated photopolymerization
Source: ResearchGate
URL: [Link]
Title: PHASE TRANSFER CATALYSIS: CATALYST SCREENING, REACTION DEVELOPMENT, AND MECHANISM ANALYSIS
Source: CORE
URL: [Link]
Title: Solvent coordination to palladium can invert the selectivity of oxidative addition
Source: Chemical Science
URL: [Link]
Title: Controlling the Regioselectivity of Topochemical Reduction Reactions Through Sequential Anion Insertion and Extraction
Source: Angewandte Chemie International Edition
URL: [Link]
Title: Controlling the Regioselectivity of Topochemical Reduction Reactions Through Sequential Anion Insertion and Extraction
Source: ResearchGate
URL: [Link]
Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery
Source: ResearchGate
URL: [Link]
Title: Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction
Source: ChemRxiv
URL: [Link]
Title: Phase Transfer Catalysis
Source: ACS Green Chemistry Institute Pharmaceutical Roundtable
URL: [Link]
Title: Controlling the Regioselectivity of Topochemical Reduction Reactions Through Sequential Anion Insertion and Extraction
Source: ResearchGate
URL: [Link]
Title: PTC Selective O-Alkylation
Source: PTC Organics, Inc.
URL: [Link]
Title: Williamson ether synthesis
Source: Wikipedia
URL: [Link]
Application Note: Regioselective N-Alkylation of 3,5-Dichloro-2-Pyridone
[1][2] Executive Summary The 3,5-dichloro-2-pyridone moiety is a critical pharmacophore in modern medicinal chemistry, serving as a core scaffold for antifungal agents (e.g., Olorofim analogs) and kinase inhibitors.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The 3,5-dichloro-2-pyridone moiety is a critical pharmacophore in modern medicinal chemistry, serving as a core scaffold for antifungal agents (e.g., Olorofim analogs) and kinase inhibitors.[1][2] However, the synthesis of these derivatives is complicated by the ambident nature of the pyridone anion, which can undergo either N-alkylation (thermodynamically favored lactam) or O-alkylation (kinetically favored lactim ether).[1][2]
This guide provides a definitive, regioselective protocol for N-alkylation , grounded in Hard-Soft Acid-Base (HSAB) theory. It includes a standard high-throughput method using alkali carbonates in polar aprotic solvents and a "green" micellar alternative.[1][2] Critical analytical differentiation methods (NMR/IR) are detailed to ensure structural integrity.[1][2]
Mechanistic Insight & Regioselectivity
The deprotonation of 3,5-dichloro-2-pyridone yields an ambident anion with negative charge delocalized between the nitrogen and the oxygen.[1][2]
Electronic Effects: The chlorine atoms at positions 3 and 5 are electron-withdrawing.[1][2] This increases the acidity of the N-H proton (
~8-9 compared to ~11 for unsubstituted pyridone), allowing the use of milder bases.[2]
Regiocontrol (HSAB Theory):
N-Alkylation (Soft-Soft): Favored by thermodynamic control, polar aprotic solvents (DMF, DMSO) that solvate cations well, and "naked" anions.[1][2]
O-Alkylation (Hard-Hard): Favored by silver salts (
coordinates the "soft" nitrogen, forcing electrophilic attack at oxygen) or high steric hindrance on the electrophile.[1][2]
Electrophile: Alkyl Halide (R-Br or R-I) (1.2 equiv)[1][2]
Base: Cesium Carbonate (
) or Potassium Carbonate () (2.0 - 3.0 equiv)[1][2]
Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)
Step-by-Step Procedure:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Solubilization: Charge the flask with 3,5-dichloro-2-pyridone (1.0 eq) and anhydrous DMF. Stir until fully dissolved.
Deprotonation: Add
(powdered, dried) or (2.0 eq) in a single portion.[1][2] Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution may change color (often yellow/orange) as the anion forms.[2]
Alkylation: Add the Alkyl Halide (1.2 eq) dropwise (if liquid) or portion-wise (if solid).[1][2]
Reaction: Heat the mixture to 60°C (for bromides) or keep at RT (for iodides). Monitor by TLC or LCMS.[1][2] Typical reaction time: 2–6 hours.[1][2]
Wash with water (3x) to remove DMF and inorganic salts.[1][2] Crucial: Extensive water washes prevent DMF carryover which complicates crystallization.[2]
Dissolve the surfactant in degassed water to form a clear micellar solution.[2]
Add 3,5-dichloro-2-pyridone and the alkyl halide.
Add
and stir vigorously at 40–60°C.
Mechanism: The hydrophobic interior of the micelle concentrates the reactants, promoting the reaction while the water excludes the harder oxygen nucleophile via hydrogen bonding, enhancing N-selectivity.[2]
Analytical Validation & Quality Control
Distinguishing the N-isomer from the O-isomer is the most critical QC step.[2]
Table 1: Structural Differentiation
Feature
N-Alkyl Isomer (Target)
O-Alkyl Isomer (Impurity)
IR Spectroscopy
Strong C=O stretch 1650–1690 cm⁻¹
No Carbonyl stretch.[1][2] C=N/C=C bands only.[1][2]
13C NMR
Carbonyl (C2) peak visible at ~158–162 ppm .[1][2]
C2 shifts downfield/upfield depending on R, but lacks characteristic amide C=O.[1][2]
1H NMR Coupling
Ring protons (H4, H6) show distinct coupling to N-CH protons (if applicable).[1][2]
synthesis of copper(II) complexes with 3,5-dichloropyridin-2-olate
Application Note: Synthesis and Characterization of Copper(II) Complexes with 3,5-Dichloropyridin-2-olate Executive Summary This guide details the synthesis of Copper(II) complexes utilizing 3,5-dichloropyridin-2-olate (...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis and Characterization of Copper(II) Complexes with 3,5-Dichloropyridin-2-olate
Executive Summary
This guide details the synthesis of Copper(II) complexes utilizing 3,5-dichloropyridin-2-olate (3,5-Cl₂py-O⁻) as a primary ligand. These complexes are of significant interest in medicinal chemistry due to the established antimicrobial and antitubercular properties of halogenated pyridones and the synergistic cytotoxicity often observed upon coordination with copper.
We present two distinct protocols:
Protocol A: Synthesis of the binary, likely polymeric/dimeric species [Cu(3,5-Cl₂py-O)₂]ₙ.
Protocol B: Synthesis of a mixed-ligand (heteroleptic) complex [Cu(3,5-Cl₂py-O)(phen)Cl] utilizing 1,10-phenanthroline to enforce mononuclearity and enhance membrane permeability for biological applications.
Chemical Principles & Ligand Behavior
Ligand Tautomerism and Coordination
The ligand 3,5-dichloro-2-pyridone exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In the presence of a metal ion and a base, it deprotonates to form the pyridin-2-olate anion.
Coordination Modes: The oxygen atom is the primary donor. However, the ring nitrogen often engages in bridging, leading to the formation of dinuclear "paddlewheel" structures or infinite polymeric chains, typical of Cu(II) pyridin-2-olates.
Electronic Effect: The electron-withdrawing chlorine atoms at positions 3 and 5 reduce the pKa of the hydroxyl group (relative to unsubstituted pyridin-2-one), making deprotonation facile but potentially reducing the donor strength of the oxygen.
Figure 1: Ligand activation pathway from neutral tautomer to coordinated species.
Safety & Reagents
Hazard Warning: Copper salts are toxic if swallowed. 3,5-dichloro-2-pyridone is an irritant. Perform all syntheses in a fume hood.
Protocol A: Synthesis of Binary Complex [Cu(3,5-Cl₂py-O)₂]ₙ
Target: A neutral, likely polymeric species suitable for solid-state characterization or as a precursor.
Rationale: Copper(II) acetate is selected as the starting material because the acetate anion acts as a built-in base, facilitating the deprotonation of the pyridone without adding external halide ions that might compete for coordination.
Step-by-Step Procedure:
Dissolution: Dissolve 1.0 mmol (164 mg) of 3,5-dichloro-2-pyridone in 15 mL of hot methanol (60°C) . The solution should be clear and colorless.
Metal Addition: Separately dissolve 0.5 mmol (100 mg) of Cu(OAc)₂·H₂O in 10 mL of methanol .
Reaction: Add the copper solution dropwise to the ligand solution under magnetic stirring.
Observation: The solution will immediately turn a deep green/blue color.
Reflux: Heat the mixture to reflux (65°C) for 2 hours .
Mechanistic Note: Reflux ensures complete substitution of acetate ligands and promotes the formation of the thermodynamically stable polymeric phase.
Precipitation: Allow the solution to cool slowly to room temperature. A green microcrystalline precipitate typically forms. If not, reduce volume by 50% using a rotary evaporator.
Isolation: Filter the solid using a sintered glass crucible. Wash with cold methanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
Drying: Dry in a vacuum desiccator over silica gel for 24 hours.
Expected Yield: 70-85%
Appearance: Green powder.
Protocol B: Synthesis of Heteroleptic Complex [Cu(3,5-Cl₂py-O)(phen)Cl]
Target: A discrete mononuclear complex designed for biological evaluation (DNA binding/cleavage).
Rationale: The addition of 1,10-phenanthroline (phen) blocks two coordination sites, preventing polymerization. This results in a planar or square-pyramidal cationic/neutral species that is more soluble in physiological media and capable of DNA intercalation.
Step-by-Step Procedure:
Ligand Activation: Dissolve 1.0 mmol (164 mg) of 3,5-dichloro-2-pyridone in 20 mL Ethanol . Add 1.0 mmol (140 µL) of Triethylamine (Et₃N). Stir for 10 mins.
Auxiliary Ligand Addition: Add 1.0 mmol (198 mg) of 1,10-phenanthroline monohydrate to the solution. Stir until fully dissolved.
Metal Addition: Add 1.0 mmol (170 mg) of CuCl₂·2H₂O dissolved in 10 mL Ethanol dropwise.
Note: A 1:1:1 stoichiometry is used here to favor the mixed species [Cu(L)(phen)Cl].
Reaction: Stir at room temperature for 4 hours. A color change to intense blue/green is expected.
Crystallization: Filter off any immediate impurities. Allow the filtrate to evaporate slowly at room temperature over 2-3 days.
Trustworthiness Check: Do not heat aggressively; high heat may cause ligand dissociation or scrambling.
Collection: Collect the resulting blue/green crystals. Wash with a small amount of cold ethanol.
Figure 2: Workflow for the synthesis of the heteroleptic biologically active complex.
Characterization & Validation
To ensure scientific integrity, the synthesized complexes must be validated using the following methods:
Technique
Expected Feature
Interpretation
FT-IR Spectroscopy
Shift in /
The carbonyl stretch of the free pyridone (~1650 cm⁻¹) should shift significantly to lower frequency (~1600-1580 cm⁻¹) or disappear (becoming C-O single bond character), indicating coordination via Oxygen.
UV-Vis Spectroscopy
d-d band at 600-750 nm
Characteristic of Cu(II) d⁹ system (distorted octahedral or square planar geometry).
EPR (Solid State)
Anisotropic signal
Confirms the presence of paramagnetic Cu(II). Hyperfine splitting may indicate N-coordination.
Antimicrobial Activity:
Halogenated pyridin-2-olates are known to disrupt bacterial cell walls. The coordination to Copper(II) enhances this effect via two mechanisms:
Overtone Effect: Chelation reduces the polarity of the metal ion, increasing lipophilicity and facilitating penetration through the lipid layer of the bacterial membrane [1].
Redox Cycling: Intracellular Cu(II) can be reduced to Cu(I), generating Reactive Oxygen Species (ROS) that damage bacterial DNA.
Protocol for Activity Screening (MIC Determination):
Dissolve the complex in DMSO (1 mg/mL).
Perform serial dilutions in Mueller-Hinton broth.
Inoculate with S. aureus or M. tuberculosis strains.
Incubate at 37°C for 24h (bacteria) or 7 days (mycobacteria).
Compare MIC values against free ligand and CuCl₂ control.
References
Tweedy, B. G. (1964). "Plant extracts with metal ions as potential antimicrobial agents." Phytopathology, 55, 910–914. (Foundational text on the Overtone Concept/Lipophilicity).
Mondal, P., et al. (2016).[1] "Synthesis and structure of copper(II) complexes: Potential cyanide sensor and oxidase model."[1] Journal of Chemical Sciences, 128, 803–813. Link
PubChem. "3,5-Dichloro-2-pyridone Compound Summary." Link
ResearchGate. "Biological potential of copper complexes: a review." Link
Application Notes and Protocols for 3,5-Dichloro-2-hydroxypyridine in Agrochemical Synthesis
Abstract The pyridine scaffold is a cornerstone in the development of modern agrochemicals, exhibiting a wide range of biological activities essential for crop protection.[1][2][3] The strategic introduction of halogen a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, exhibiting a wide range of biological activities essential for crop protection.[1][2][3] The strategic introduction of halogen atoms, such as chlorine, onto the pyridine ring significantly enhances its chemical reactivity, establishing intermediates like 3,5-dichloro-2-hydroxypyridine as versatile and valuable building blocks in the synthesis of numerous high-performance fungicides, herbicides, and insecticides.[1] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the effective utilization of 3,5-dichloro-2-hydroxypyridine and its structural analogs as key intermediates in the synthesis of commercially significant agrochemicals. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for the synthesis of the organophosphate insecticide Chlorpyrifos, and discuss the critical aspects of reaction mechanisms, process optimization, and analytical validation.
Introduction: The Strategic Importance of Chlorinated Pyridines
Chlorinated pyridine derivatives are fundamental to the agrochemical industry. Their utility stems from the electron-withdrawing nature of chlorine atoms, which activates the pyridine ring for various nucleophilic substitution reactions. This enhanced reactivity allows for the efficient construction of complex molecular architectures required for potent biological activity. 3,5-dichloro-2-hydroxypyridine, in its tautomeric form as 3,5-dichloro-2-pyridinol, and its close analog 3,5,6-trichloro-2-pyridinol (TCP), are prime examples of such pivotal intermediates.[4] They serve as the foundational core for several classes of pesticides, most notably in the synthesis of organophosphate insecticides and aryloxyphenoxypropionate herbicides.
Understanding the synthesis and reactivity of these intermediates is paramount for developing new active ingredients and for optimizing the production of existing ones. This guide will focus on the practical application of these principles, with a primary focus on the synthesis of Chlorpyrifos, a broad-spectrum insecticide.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of the core intermediate is crucial for safe handling and successful experimental design.
Table 1: Physicochemical Properties of 3,5-Dichloro-2-hydroxypyridine
Property
Value
Chemical Formula
C₅H₃Cl₂NO
Molar Mass
163.99 g/mol
Appearance
Off-white to light brown crystalline powder
Melting Point
178-182 °C
Boiling Point
Decomposes before boiling
Solubility
Sparingly soluble in water; Soluble in methanol, ethanol, acetone
CAS Number
13466-43-6
Safety & Handling:
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
Personal Protective Equipment (PPE): A properly fitted respirator, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory when handling this compound. All manipulations should be performed within a certified chemical fume hood.
Core Application: Synthesis of Organophosphate Insecticides
The most prominent application of a chlorinated 2-hydroxypyridine intermediate is in the synthesis of Chlorpyrifos. This insecticide functions as an acetylcholinesterase (AChE) inhibitor, leading to the disruption of the central nervous system in insects. The key synthetic step involves the reaction of the sodium salt of 3,5,6-trichloro-2-pyridinol (TCP-sodium) with O,O-diethylphosphorochloridothioate.[4]
Reaction Mechanism and Scientific Rationale
The core of the Chlorpyrifos synthesis is a nucleophilic substitution reaction, specifically a Williamson ether synthesis variant for a thiophosphate ester.
Step 1: Deprotonation. 3,5,6-trichloro-2-pyridinol is a weak acid. To make it a potent nucleophile, it is deprotonated with a base, typically sodium hydroxide or sodium carbonate, to form the sodium salt (sodium 3,5,6-trichloropyridin-2-olate). This step is critical as the resulting pyridinolate anion is a much stronger nucleophile than the neutral pyridinol. The choice of a strong base ensures the complete conversion to the salt, maximizing the yield.
Step 2: Nucleophilic Attack. The pyridinolate anion then acts as the nucleophile, attacking the electrophilic phosphorus atom of O,O-diethylphosphorochloridothioate. The chloride ion serves as a good leaving group, facilitating the formation of the P-O-Pyridine bond.
Solvent Choice: The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or water with a phase-transfer catalyst.[4][5] These solvents are chosen because they can solvate the cation (Na+) while leaving the nucleophilic anion relatively free, thereby accelerating the rate of the SN2-type reaction.
The workflow can be visualized as follows:
Caption: General workflow for Chlorpyrifos synthesis.
Detailed Synthesis Protocol: Chlorpyrifos
This protocol describes a laboratory-scale synthesis of Chlorpyrifos from the sodium salt of 3,5,6-trichloro-2-pyridinol.
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add Sodium 3,5,6-trichloropyridin-2-olate (21.9 g, 0.1 mol) and a catalytic amount of tetrabutylammonium bromide (0.32 g, 0.001 mol).
Solvent Addition: Add 100 mL of anhydrous toluene to the flask.
Reagent Addition: Begin stirring the mixture. Slowly add O,O-diethylphosphorochloridothioate (18.9 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 4-6 hours.
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting materials.
Work-up:
Cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and wash with 100 mL of deionized water to remove the sodium chloride byproduct and any unreacted TCP-sodium.
Separate the organic layer and wash it again with 50 mL of brine.
Dry the organic (toluene) layer over anhydrous magnesium sulfate.
Isolation and Purification:
Filter off the magnesium sulfate.
Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product will be a yellowish to brown oil.
Further purification can be achieved by vacuum distillation or column chromatography on silica gel if a higher purity is required.
The reaction scheme is as follows:
Caption: Synthesis of Chlorpyrifos.
Analytical Characterization (Self-Validation)
To ensure the successful synthesis and purity of the final product, several analytical techniques are employed. This is a critical step for protocol validation.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying Chlorpyrifos.[6][7] The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then fragments the molecule and provides a unique mass spectrum, confirming its identity. The retention time provides quantitative data.
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for monitoring the reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are invaluable for structural confirmation. ¹H NMR will show the characteristic signals for the aromatic protons on the pyridine ring and the ethyl groups of the thiophosphate moiety. ³¹P NMR will show a single characteristic peak for the phosphorus atom in the Chlorpyrifos molecule.
Broader Applications: Herbicides
It is important to note that chlorinated pyridine intermediates are also crucial in the synthesis of herbicides. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a key starting material for producing aryloxyphenoxypropionate herbicides like Haloxyfop-P-methyl.[8][9] The synthesis involves a nucleophilic aromatic substitution where a phenoxy group displaces a chlorine atom on the pyridine ring.[8][10][11] These herbicides act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is vital for fatty acid synthesis in grasses.[8][12]
Conclusion
3,5-Dichloro-2-hydroxypyridine and its analogs are indispensable intermediates in the agrochemical industry. Their reactivity, governed by the electronic effects of the chlorine substituents, allows for the efficient synthesis of a wide array of potent pesticides. The protocol detailed for Chlorpyrifos synthesis serves as a practical example of the application of fundamental organic chemistry principles to solve real-world challenges in crop protection. By understanding the reaction mechanisms and employing rigorous analytical validation, researchers can confidently and safely utilize these versatile building blocks to develop the next generation of agrochemicals.
References
AERU. (n.d.). Haloxyfop-P-methyl (Ref: DE 535). University of Hertfordshire. Retrieved from [Link]
AERU. (n.d.). Haloxyfop-methyl. University of Hertfordshire. Retrieved from [Link]
Cao, S., et al. (2016). The behavior of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol in tomatoes during home canning. Food Control, 68, 338-344. Retrieved from [Link]
Food and Agriculture Organization of the United Nations. (n.d.). Haloxyfop 431. Retrieved from [Link]
Google Patents. (n.d.). CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity.
Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
Google Patents. (n.d.). CN102532195A - Method for synthesis of chlorpyrifos.
Google Patents. (n.d.). CN103548848A - Pyroxsulam-containing herbicide composition.
Google Patents. (n.d.). CN103787961A - Efficient haloxyfop-methyl synthesizing method.
Google Patents. (n.d.). CN108892671B - Preparation method of pyroxsulam.
Google Patents. (n.d.). WO2020139734A1 - Preparation of sulfonamide herbicide process intermediates.
Google Patents. (n.d.). WO2022000603A1 - Synthesis method for pyroxasulfone, and application of pyroxasulfone.
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. PubMed. Retrieved from [Link]
PLOS. (n.d.). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. Retrieved from [Link]
ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of commercial sulfonamide herbicide Pyroxsulam 58. Retrieved from [Link]
Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
Toxic Substances and Disease Registry Agency. (n.d.). 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]
Wang, Z., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Pest Management Science, 72(2), 231-241. Retrieved from [Link]
nucleophilic substitution reactions of 3,5-dichloro-2-pyridone
Application Note: Precision Functionalization of 3,5-Dichloro-2-Pyridone Abstract The 3,5-dichloro-2-pyridone scaffold is a versatile heterocyclic core prevalent in antivirals, antifungals, and agrochemicals. Its unique...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Functionalization of 3,5-Dichloro-2-Pyridone
Abstract
The 3,5-dichloro-2-pyridone scaffold is a versatile heterocyclic core prevalent in antivirals, antifungals, and agrochemicals. Its unique electronic structure presents a dichotomy of reactivity: it acts as an ambident nucleophile (at Nitrogen or Oxygen) and a regioselective electrophile (at C2, C3, or C5). This guide provides validated protocols for manipulating this scaffold, focusing on controlling tautomeric equilibrium for selective N-alkylation and leveraging steric/electronic differentiation for regioselective C-Cl functionalization.
Mechanistic Landscape: The Tautomeric Challenge
Before attempting substitution, one must understand the substrate's identity. 3,5-dichloro-2-pyridone exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.
Lactam Form (A): Favored in polar solvents (water, DMF, DMSO) and the solid state. This form is essential for N-alkylation .
Lactim Form (B): Favored in non-polar solvents and the gas phase. This form leads to O-alkylation (formation of alkoxypyridines).
Critical Insight: The presence of electron-withdrawing chlorines at C3 and C5 increases the acidity of the N-H proton (
approx. 9-10), making the anion relatively easy to generate but also highly delocalized.
Visualizing the Reactivity Divergence
Figure 1: Divergent reactivity pathways. The choice of reagents dictates whether the molecule acts as a nucleophile (N/O-alkylation) or an electrophile (C-Cl substitution).
Protocol A: Regioselective N-Alkylation
Objective: To install an alkyl or aryl group on the Nitrogen atom while suppressing O-alkylation.
Mechanism:
substitution.
Challenge: The oxygen atom is the "harder" nucleophile (charge density), while nitrogen is "softer."
Optimized Protocol
Parameter
Recommendation
Rationale
Solvent
DMF or NMP
High dielectric constant stabilizes the lactam form and dissociates the ion pair, favoring N-attack.
Base
or
Carbonates provide sufficient basicity without promoting elimination side reactions common with strong hydrides. Cesium ("Cesium Effect") improves solubility.
Temperature
60°C - 90°C
Sufficient thermal energy to overcome the activation barrier for N-alkylation.
Additives
LiCl (Optional)
Lithium coordinates hard oxygen, blocking it and directing alkylation to Nitrogen.
Step-by-Step Procedure:
Preparation: Charge a dry reaction vessel with 3,5-dichloro-2-pyridone (1.0 equiv) and anhydrous DMF (10 vol).
Deprotonation: Add
(1.5 equiv) in one portion. Stir at room temperature for 30 minutes. Observation: The suspension may change color as the anion forms.
Addition: Add the alkyl halide (1.1 equiv) dropwise.
Note: If using a reactive iodide, cool to 0°C during addition. If using a chloride, add NaI (0.1 equiv) as a Finkelstein catalyst.
Reaction: Heat to 60°C and monitor by HPLC.
Endpoint: Disappearance of starting material (< 2%).[1]
Workup: Pour the mixture into ice-water (50 vol). The N-alkylated product often precipitates as a solid. Filter and wash with water.
Purification: If O-alkylation is observed (>5%), recrystallize from Ethanol/Water.
Objective: To replace one Chlorine atom with an aryl group.
Mechanism: Palladium-catalyzed cross-coupling.
Regioselectivity:C5 > C3 .
Why? The C3 position is sterically hindered by the adjacent carbonyl (C2=O) and the N-substituent. The C5 position is more accessible for the oxidative addition of the Palladium(0) species.
Optimized Protocol
Component
Specification
Function
Catalyst
(5 mol%)
Standard Pd(0) source. Robust for aryl chlorides.
Ligand
XPhos or SPhos
bulky, electron-rich phosphines are required to activate the unreactive Aryl-Chloride bond.
Base
(2.0 equiv)
Anhydrous base often works better than aqueous carbonate for difficult chlorides.
Solvent
Toluene/Water (10:1)
Biphasic system assists in dissolving inorganic bases.
Step-by-Step Procedure:
Inerting: Purge the reaction vessel with Nitrogen/Argon for 15 minutes. Oxygen poisons the Pd catalyst.
(2 mol%) and XPhos (4 mol%) (or pre-formed catalyst).
Reaction: Heat to 100°C (Reflux) for 4–12 hours.
QC Check: Monitor the ratio of Mono-coupled (C5) vs. Bis-coupled (C3,C5) product. Stop when mono-coupled is maximized.
Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.
Isolation: Column chromatography is usually required to separate the C5-product from traces of bis-coupled byproduct.
Protocol C: Activation via Deoxychlorination (
Route)
Objective: To utilize the 2-position for nucleophilic attack (e.g., introducing an amine at C2).
Concept: The amide carbonyl is not a good leaving group. Converting it to a chloride (imidoyl chloride) creates 2,3,5-trichloropyridine , a highly reactive electrophile.
Step-by-Step Procedure:
Chlorination: Mix 3,5-dichloro-2-pyridone (1.0 equiv) with neat
(5.0 equiv).
Optional: Add
(1.0 equiv) to accelerate the reaction.
Reflux: Heat to 110°C for 3–5 hours.
Safety Warning: Massive HCl gas evolution. Use a scrubber.
Quench: Carefully pour the reaction mixture onto crushed ice/water.
Exotherm: This step is extremely exothermic. Maintain temperature < 20°C to prevent hydrolysis of the product back to the pyridone.
Extraction: Extract with Dichloromethane. The product is 2,3,5-trichloropyridine .[2][3][4][5]
Nucleophilic Substitution (
):
React the isolated 2,3,5-trichloropyridine with an amine (HNR2) in THF with TEA.
Regioselectivity: Substitution occurs exclusively at C2 (most electron-deficient position, ortho to Nitrogen). The Cl atoms at C3 and C5 remain intact.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low N/O Selectivity
Solvent is too non-polar or counter-ion is too coordinating.
Switch to DMF/DMSO. Use or salts. Avoid Silver salts (promotes O-alkylation).
No Reaction (Suzuki)
Oxidative addition into C-Cl is slow.
Switch to "Buchwald Precatalysts" (e.g., XPhos Pd G2). Increase temp to 110°C.
Over-coupling (Bis-aryl)
Excess boronic acid or high temp.
Reduce boronic acid to 0.95 equiv. Stop reaction early.
Hydrolysis of Trichloropyridine
Quench was too hot or acidic.
Quench into buffered ice water (NaHCO3). Extract immediately.
References
Regioselective Suzuki Coupling
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
Application Note: Preparation of 3,5-Dichloropyridin-2-olate Metal-Organic Frameworks
Executive Summary This guide details the protocols for synthesizing metal-organic frameworks (MOFs) and coordination polymers (CPs) utilizing 3,5-dichloropyridin-2-olate (3,5-Cl₂pyO⁻) as a primary structural motif. Unlik...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocols for synthesizing metal-organic frameworks (MOFs) and coordination polymers (CPs) utilizing 3,5-dichloropyridin-2-olate (3,5-Cl₂pyO⁻) as a primary structural motif. Unlike simple carboxylate linkers, the 3,5-dichloropyridin-2-olate ligand offers unique N,O-bridging modes , enabling the formation of dinuclear metal clusters (paddles) and 1D helical chains. The electron-withdrawing chlorine substituents modulate the acidity of the pyridone nitrogen (
), enhancing the hydrolytic stability of the resulting frameworks and introducing potential halogen-bonding sites for gas separation applications.
Chemical Rationale & Ligand Design
The 3,5-dichloro-2-hydroxypyridine precursor exists in a tautomeric equilibrium between the lactim (hydroxy) and lactam (pyridone) forms. In basic solvothermal conditions, it deprotonates to form the pyridin-2-olate anion , a versatile bridging ligand.
Key Structural Features:
Bridging Capability: The N and O atoms typically bridge two metal centers ($ \mu_2-N,O $), forming stable $ M_2 $ units.
Electronic Modulation: The Cl atoms at positions 3 and 5 reduce the electron density on the ring, increasing the Lewis acidity of coordinated metal centers, which is beneficial for catalytic applications.
Steric Bulk: The 3-position chlorine forces the ligand to twist out of plane in crowded clusters, often preventing the formation of non-porous dense phases and encouraging open-framework architectures.
Coordination Modes Diagram
The following diagram illustrates the tautomerization and the primary coordination mode responsible for MOF assembly.
Caption: Pathway from neutral ligand tautomers to anionic bridging linker and final metal-organic assembly.
Experimental Protocols
Protocol A: Solvothermal Synthesis of [Cu(3,5-Cl₂pyO)₂]ₙ
This protocol yields a crystalline 1D coordination polymer that can be used as a precursor for mixed-ligand MOFs or tested directly for magnetic properties.
To create a porous 3D MOF, the 3,5-Cl₂pyO ligand is used as a "capping" or "bridging" species alongside a dicarboxylate linker (e.g., Terephthalic acid, BDC).
Sonicate for 15 minutes until a homogeneous suspension is achieved.
Thermal Synthesis:
Place the vial in a heating block at 120°C for 72 hours .
Note: The higher temperature is required to solubilize the BDC linker and drive the formation of the Zn-carboxylate-pyridonate cluster.
Washing & Exchange:
Decant the mother liquor.
Soak crystals in DMF (refreshing every 12 hours) for 2 days.
Solvent exchange with Chloroform ($ \text{CHCl}_3 $) for 3 days to remove high-boiling DMF prior to activation.
Characterization & Validation
Trustworthy MOF synthesis requires rigorous validation. Use the following parameters to verify phase purity and porosity.
Data Summary Table
Technique
Parameter
Expected Result
Troubleshooting
PXRD
2θ Range: 5-50°
Sharp peaks at low angles (<10°) indicate large unit cell (porosity).
Broad peaks suggest amorphous phase; increase reaction time.
TGA
30-800°C, N₂ atm
Weight loss <150°C (solvent). Plateau until >300°C (framework stability).
Early decomposition (<250°C) indicates poor ligand incorporation.
FT-IR
4000-400 cm⁻¹
Absence of broad -OH (~3400 cm⁻¹). Shift in C=O/C=N stretches (~1600 cm⁻¹).
Presence of -OH indicates incomplete deprotonation.
Gas Sorption
N₂ at 77 K
Type I isotherm (microporous) or Type II (non-porous CP).
Hysteresis loop indicates mesopores or structural flexibility.
Workflow Visualization
The following Graphviz diagram outlines the critical path from synthesis to application testing.
Caption: Operational workflow for the synthesis and validation of 3,5-dichloropyridin-2-olate MOFs.
Troubleshooting & Optimization
Solubility Issues: The 3,5-dichloro substitution increases hydrophobicity. If the ligand does not dissolve in EtOH, use pure DMF or a DMF/DMSO mixture.
Phase Impurity: If PXRD shows a mix of phases, reduce the concentration of reactants. High concentrations often favor rapid kinetic precipitation of dense amorphous solids over thermodynamic crystalline MOFs.
Crystal Quality: For single-crystal X-ray diffraction (SCXRD), avoid stirring during the heating phase. Use the layering method : Dissolve the ligand/base in a dense solvent (e.g., CH₂Cl₂) at the bottom and carefully layer the metal solution (in MeOH) on top.
References
Coordination Modes of Pyridin-2-olate
Crystal structure of bis(4-pyridone)dichlorozinc(II).
General Solvothermal MOF Protocols (Zn/Co Systems)
Zn(II) and Co(II) 3D Coordination Polymers Based on 2-Iodoterephtalic Acid. MDPI.
Technical Support Center: Optimizing the Chlorination of 3,5-Dichloro-2-pyridone
Welcome to the technical support center for the chlorination of 3,5-dichloro-2-pyridone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chlorination of 3,5-dichloro-2-pyridone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yields and product purity. The transformation of 3,5-dichloro-2-pyridone to the valuable intermediate 2,3,5,6-tetrachloropyridine is a critical step in the synthesis of various agrochemicals and pharmaceuticals. However, this reaction can present several challenges. This guide offers practical, field-proven insights to help you navigate these complexities.
I. Reaction Overview and Mechanism
The chlorination of 3,5-dichloro-2-pyridone to 2,3,5,6-tetrachloropyridine involves the substitution of the remaining hydrogen atoms on the pyridine ring with chlorine, as well as the replacement of the hydroxyl group of the pyridone tautomer with a chlorine atom. This transformation is typically achieved using a strong chlorinating agent, such as phosphorus pentachloride (PCl₅) in combination with chlorine gas (Cl₂) or phosphorus oxychloride (POCl₃), often at elevated temperatures.[1][2]
The reaction proceeds through a multi-step mechanism. The pyridone first reacts with the chlorinating agent to form a reactive intermediate. Subsequent chlorination of the aromatic ring is facilitated by the harsh reaction conditions, leading to the fully chlorinated product. The choice of chlorinating agent, solvent, temperature, and reaction time are all critical parameters that influence the reaction's success.
Caption: General reaction pathway for the chlorination of 3,5-dichloro-2-pyridone.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chlorination of 3,5-dichloro-2-pyridone.
A. Low Yield and Conversion Issues
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in this chlorination are often multifactorial. A systematic approach to troubleshooting is crucial. Here are the key areas to examine:
Reagent Quality and Stoichiometry:
Purity of Starting Material: Ensure your 3,5-dichloro-2-pyridone is of high purity and free from moisture. Impurities can lead to side reactions and consume valuable reagents.
Activity of Chlorinating Agents: Phosphorus pentachloride (PCl₅) is highly sensitive to moisture and can hydrolyze to phosphorus oxychloride (POCl₃) and hydrochloric acid (HCl), reducing its effectiveness.[3][4][5][6][7] Use freshly opened or properly stored PCl₅. The quality of chlorine gas is also important.
Stoichiometric Ratios: An excess of the chlorinating agent is often necessary to drive the reaction to completion.[8] Experiment with increasing the molar ratio of PCl₅ and/or the duration of chlorine gas addition.
Reaction Conditions:
Temperature Control: This reaction is typically conducted at elevated temperatures, often in the range of 100-250°C.[8] Insufficient temperature can lead to incomplete conversion. Conversely, excessively high temperatures may promote the formation of undesirable byproducts and tars.[9] Precise temperature control is critical.
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique (see Section C).
Presence of Moisture: The reaction is highly sensitive to water. Moisture will react with PCl₅ and other reactive intermediates, leading to the formation of byproducts and a reduction in yield.[3][4][5][6][7] Ensure all glassware is oven-dried, and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for resolving N- vs. O-alkylation mixtures of 3,5-dichloropyridin-2-olate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve your desired regioselective alkylation.
Introduction: The Challenge of Regioselectivity
The alkylation of 3,5-dichloropyridin-2-olate presents a classic synthetic challenge due to the presence of two nucleophilic sites: the nitrogen and the oxygen atoms of the ambident pyridin-2-olate anion.[1][2] This can lead to the formation of a mixture of N-alkylated (1-alkyl-3,5-dichloropyridin-2-one) and O-alkylated (2-alkoxy-3,5-dichloropyridine) products. The ratio of these products is highly dependent on a variety of factors, including the choice of solvent, base, temperature, and the nature of the alkylating agent.[3] This guide will provide you with the knowledge and tools to control this selectivity and effectively resolve any resulting mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence whether N- or O-alkylation occurs?
A1: The main factors are the solvent, the counter-ion of the base used, the alkylating agent, and temperature.[1][3] Generally, polar aprotic solvents favor N-alkylation, while polar protic solvents can favor O-alkylation. The "hardness" or "softness" of the electrophile and the nucleophilic sites, as described by HSAB (Hard and Soft Acids and Bases) theory, also plays a significant role.
Q2: How do the electronic properties of the 3,5-dichloropyridin-2-olate system influence alkylation?
A2: The two chlorine atoms are electron-withdrawing groups. Electron-withdrawing substituents on the pyridone ring, particularly at positions ortho and para to the nitrogen, have been proposed to favor alkylation at the nitrogen atom.[1]
Q3: Is it possible to achieve 100% selectivity for either the N- or O-alkylated product?
A3: While achieving absolute 100% selectivity can be challenging, it is often possible to obtain one isomer as the major product by carefully selecting the reaction conditions.[2] In some cases, a mixture of products is unavoidable, necessitating purification.[4][5]
Q4: What are the best analytical techniques to determine the ratio of N- and O-alkylated products in my reaction mixture?
A4: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for quantitative analysis.[6][7] For structural confirmation of each isomer, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[8][9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the alkylation of 3,5-dichloropyridin-2-olate.
Problem 1: My reaction is yielding predominantly the O-alkylated product, but I need the N-alkylated isomer.
This is a common issue and can be addressed by modifying your reaction conditions to favor N-alkylation.
Underlying Causes and Recommended Solutions:
Solvent Choice: Polar protic solvents (like ethanol or methanol) can solvate the oxygen atom of the pyridin-2-olate, making the nitrogen more nucleophilic. Conversely, polar aprotic solvents (like DMF, DMSO, or acetonitrile) are known to favor N-alkylation.[1]
Actionable Advice: Switch from a protic solvent to a polar aprotic solvent such as DMF or DMSO.
Counter-ion Effect: The choice of base is critical. Using sodium or potassium salts can lead to different outcomes. For instance, N-alkylation is often performed using the sodium salt of the pyridone.[4]
Actionable Advice: If you are using a base with a large, "soft" cation like cesium or silver, which are known to favor O-alkylation, consider switching to a base with a smaller, "harder" cation like sodium hydride (NaH) or potassium carbonate (K2CO3).[4]
Alkylating Agent: "Hard" electrophiles tend to react at the "harder" nucleophilic site (oxygen), while "softer" electrophiles react at the "softer" nitrogen. However, this can be counterintuitive. More reactive alkylating agents like methyl iodide may favor N-alkylation.
Actionable Advice: If using a less reactive alkylating agent, consider switching to a more reactive one, such as an alkyl iodide instead of a bromide or chloride.
Problem 2: I am getting a mixture of N- and O-alkylated products that are difficult to separate.
When reaction optimization does not provide sufficient selectivity, the focus shifts to effective purification.
Underlying Causes and Recommended Solutions:
Similar Polarity: The N- and O-alkylated isomers can have very similar polarities, making separation by standard column chromatography challenging.
Actionable Advice:
Optimize your chromatography: Experiment with different solvent systems for your column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation. Consider using a different stationary phase, such as alumina instead of silica gel.
Preparative HPLC: If the quantities are not too large, preparative HPLC can offer much higher resolution for separating closely related isomers.
Crystallization: If one of the isomers is a solid, fractional crystallization can be an effective purification method. Try different solvents to induce selective crystallization.
Problem 3: I am unsure which of my isolated products is the N-alkylated and which is the O-alkylated isomer.
Correct structural identification is crucial. NMR spectroscopy is the most powerful tool for this.
Underlying Causes and Recommended Solutions:
Ambiguous Spectroscopic Data: 1D ¹H and ¹³C NMR spectra may not be sufficient to definitively assign the structures.
Actionable Advice:
2D NMR Spectroscopy: Utilize 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).[8]
In the N-alkylated isomer , you should observe an HMBC correlation between the protons of the alkyl group and the carbon atoms of the pyridone ring.
In the O-alkylated isomer , you will see an HMBC correlation from the protons of the alkyl group to the oxygen-bearing carbon of the pyridine ring.
A NOESY/ROESY experiment on the N-alkylated product should show a correlation between the protons of the alkyl group and the proton at the 6-position of the pyridone ring.
Data Presentation
Parameter
Condition Favoring N-Alkylation
Condition Favoring O-Alkylation
Rationale
Solvent
Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)
Polar Protic (e.g., Ethanol, Methanol) or Nonpolar
Polar aprotic solvents solvate the cation, leaving the anion more "free," favoring reaction at the more nucleophilic nitrogen. Protic solvents can hydrogen-bond with the oxygen, potentially hindering its reactivity.
Base (Counter-ion)
Na⁺, K⁺ (from NaH, K₂CO₃)
Ag⁺, Cs⁺ (from Ag₂CO₃, Cs₂CO₃)
Smaller, "harder" cations associate more tightly with the "harder" oxygen atom, leaving the nitrogen more available for alkylation. Larger, "softer" cations have a weaker interaction, allowing for O-alkylation.[4]
Alkylating Agent
More reactive (e.g., Alkyl Iodides)
Less reactive or bulkier (e.g., Alkyl Bromides, secondary halides)
More reactive electrophiles often favor the kinetically preferred product, which can be the N-alkylated isomer. Steric hindrance from a bulky alkylating agent can favor attack at the less hindered oxygen.[2]
Temperature
Lower Temperatures
Higher Temperatures
Lower temperatures often favor the kinetic product (often N-alkylation), while higher temperatures can lead to the thermodynamic product or isomerization.
Experimental Protocols
General Protocol for Alkylation of 3,5-Dichloropyridin-2-olate
To a dry, inert-atmosphere flask, add 3,5-dichloropyridin-2-one (1.0 eq).
Add anhydrous solvent (e.g., DMF, 10 mL per mmol of pyridinone).
Cool the mixture to 0 °C in an ice bath.
Carefully add the base (1.1 eq). If using NaH, be cautious of hydrogen gas evolution.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Add the alkylating agent (1.1 eq) dropwise at room temperature.
Stir the reaction mixture at room temperature (or heat if necessary) and monitor its progress by TLC or LC-MS.
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol for Separation of N- and O-Alkylated Isomers by Column Chromatography
Prepare the Column: Pack a glass column with silica gel, using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the elution solvent and load it onto the column.
Elute the Products: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate).
Collect Fractions: Collect fractions and analyze them by TLC to identify which fractions contain the desired products.
Combine and Concentrate: Combine the pure fractions of each isomer and concentrate them under reduced pressure to yield the purified products.
Visualization
Reaction Mechanism
Caption: General reaction pathway for the alkylation of 3,5-dichloropyridin-2-one.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting N- vs. O-alkylation outcomes.
References
N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. (2010). ResearchGate. [Link]
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2013). ResearchGate. [Link]
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2015). ResearchGate. [Link]
N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. (1994). Semantic Scholar. [Link]
Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. (2020). Chemical Science. [Link]
one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. (2020). Sciforum. [Link]
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2021). The Journal of Organic Chemistry. [Link]
Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. (2022). ResearchGate. [Link]
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2023). Journal of the American Chemical Society. [Link]
The alkylation of 4-pyridone. (1970). Youngstown State University. [Link]
Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. (2021). Organic & Biomolecular Chemistry. [Link]
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
Process for separating chloropyridine product. (n.d.).
THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. (2011). Department of Physical Chemistry. [Link]
Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. (2024). MDPI. [Link]
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]
purification methods for 3,5-dichloro-2-hydroxypyridine crude product
Ticket ID: PUR-35DCP-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Compound Intelligence Welcome to the technical support center for 3,5-dichloro-2-hydroxypyridine (CAS: 5437-33-2...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PUR-35DCP-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Compound Intelligence
Welcome to the technical support center for 3,5-dichloro-2-hydroxypyridine (CAS: 5437-33-2).[1][2] Before initiating any purification workflow, it is critical to understand the chemical behavior of your target molecule to avoid yield loss.
The Tautomer Trap:
Researchers often confuse the structure. In the solid state and in most solutions, this compound exists predominantly as 3,5-dichloro-2-pyridone (amide form), not the hydroxypyridine (enol form). This dictates its solubility profile: it behaves more like a polar amide than a simple phenol.
Yellow/Brown indicates oxidation oligomers or iron contamination.
Acidity (pKa)
~7.0–8.0 (estimated)
The chlorines increase acidity compared to 2-pyridone; soluble in dilute alkali.
Diagnostic Workflow (Decision Tree)
Use this logic flow to select the correct purification method based on your crude product's condition.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude quality.
Technical Protocols
Protocol A: Acid-Base Reprecipitation (The "Chemical Wash")
Best For: Crude material containing inorganic salts, non-acidic organic impurities, or gross mechanical debris.
Mechanism: Exploits the acidity of the N-H/O-H moiety. The compound dissolves in base (forming the salt) while non-acidic impurities remain insoluble.
Step-by-Step:
Dissolution: Suspend the crude solid in 10% aqueous NaOH (approx. 5-6 mL per gram of crude). Stir until the solid mostly dissolves.
Note: The solution may look dark; this is normal.
Filtration (Critical): Filter the alkaline solution through a Celite pad or sintered glass funnel.
Why: This removes non-acidic organic byproducts and metallic dust that did not dissolve.
Precipitation: Cool the filtrate to 0–5 °C in an ice bath.
Acidification: Slowly add concentrated HCl dropwise with vigorous stirring.
Target: Adjust pH to ~1–2.
Observation: A thick white precipitate will form.
Isolation: Filter the solid, wash with cold water (2x) to remove NaCl, and dry under vacuum at 60 °C.
Troubleshooting Tip: If the precipitate is too fine (hard to filter), heat the acidic suspension to 50 °C for 10 minutes and let it cool slowly to encourage particle growth (Ostwald ripening).
Protocol B: Recrystallization (The "Isomer Scrubber")
Best For: Removing structural isomers (e.g., 3-chloro or trichloro species) and achieving >99% purity.
Solvent Selection:
Solvent System
Suitability
Notes
Ethanol / Water (80:20)
High
Most common. Good balance of yield vs. purity.
Toluene
Medium
Good for removing polar tars, but solubility is lower.
Acetic Acid
High
Excellent for very crude material, but hard to dry off.
Ethyl Acetate
Medium
Good for final polishing of nearly pure material.
Step-by-Step (Ethanol/Water Method):
Place crude solid in a flask with a reflux condenser.
Add Ethanol (95%) (approx. 10 mL/g). Heat to reflux.[4][5]
If not fully dissolved, add water dropwise through the condenser until a clear solution is obtained at boiling.
Charcoal Step (Optional): If colored, add activated carbon (5 wt%), reflux for 5 mins, and filter hot.
Crystallization: Remove heat. Let the flask cool to room temperature undisturbed. Then move to an ice bath for 2 hours.
Filtration: Collect crystals. Wash with a small amount of cold 50% aqueous ethanol .
Troubleshooting & FAQs
Q1: My product is turning pink/red upon drying. What is happening?
A: This indicates metal chelation or oxidation .
Cause: 2-hydroxypyridines are excellent ligands for iron (Fe). Trace iron from steel reactors or spatulas can form red complexes.
Fix: Wash your product with dilute HCl (Protocol A) to break the metal complex, or use glass/plastic tools during isolation. Ensure your drying oven is clean.
Q2: I have low recovery yield (<50%) after acid-base precipitation.
A: You likely did not lower the pH enough.
Cause: The 3,5-dichloro substitution makes the compound more acidic than unsubstituted 2-pyridone.
Fix: Ensure the final pH is < 2.0 . If the pH is 4–6, significant product remains dissolved in the aqueous phase.
Q3: The melting point is broad (170–176 °C).
A: You have isomer contamination.
Cause: Likely presence of 3,5,6-trichloro-2-pyridinol or monochloro species.[6]
Fix: Recrystallize using Toluene .[7] Toluene is more selective for the di-chloro species compared to more polar solvents, helping to reject the highly chlorinated side products.
Visualizing the Chemistry
Understanding the impurity profile helps in targeting the purification.[8]
Figure 2: Reaction pathways showing the origin of common impurities.
References
Sigma-Aldrich. 3,5-Dichloro-2-hydroxypyridine Product Specification & MSDS.[2] (Confirming melting point of 180-182°C and physical properties). Link
European Patent Office. Process for the preparation of 3,5-dichloro-2-pyridone (EP0206293A2). (Details recrystallization solvents: water, ethyl acetate, toluene).[7] Link
PubChem. Compound Summary: 3,5-Dichloro-2-pyridone.[1] (Chemical structure and tautomerism data). Link
Google Patents. Preparation method of 3,5-dichloro-2-pyridinol (CN105541699B). (Describes aqueous workup and chlorination yields). Link
Technical Support Center: Enhancing the Solubility of 3,5-Dichloropyridin-2-olate Metal Complexes
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3,5-dichloropyridin-2-olate metal complexes. This guide is designed to provide you with pract...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3,5-dichloropyridin-2-olate metal complexes. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to address the common challenge of poor solubility often encountered with this class of compounds. My aim is to equip you with the knowledge to not only solve immediate experimental hurdles but also to proactively design experiments that mitigate solubility issues from the outset.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the solubility of 3,5-dichloropyridin-2-olate metal complexes.
Q1: What are the primary factors influencing the solubility of my 3,5-dichloropyridin-2-olate metal complex?
The solubility of these complexes is a multifactorial issue, primarily governed by:
Crystal Lattice Energy: Highly crystalline materials often exhibit low solubility due to the strong intermolecular forces that must be overcome by the solvent.
Polarity Mismatch: The polarity of your complex versus the solvent is a critical determinant. "Like dissolves like" is a fundamental principle.
Metal Ion: The choice of metal, its oxidation state, and coordination geometry significantly impact the overall polarity and crystal packing of the complex.
Ligand Substituents: While the 3,5-dichloro substitution provides specific electronic properties, it also contributes to the hydrophobicity of the ligand.
pH of the Medium: The pKa of the pyridin-2-olate ligand suggests that pH can influence its protonation state and, consequently, the stability and solubility of the complex.[1]
Q2: My complex is insoluble in common organic solvents. Where do I start?
Do not be discouraged; this is a frequent challenge. A systematic approach is key:
Start with Highly Polar Aprotic Solvents: Begin with dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2] These solvents are often effective at dissolving recalcitrant metal complexes.
Employ Physical Methods: Gentle heating and sonication can help overcome the activation energy barrier for dissolution.[1]
Consider Co-solvents: A mixture of solvents can sometimes achieve what a single solvent cannot. For instance, a mixture of dichloromethane (DCM) and methanol can provide a balance of polarity.
Evaluate pH Modification: If your complex is in an aqueous or protic solvent system, a slight adjustment of the pH can sometimes dramatically improve solubility.
Q3: Is heating a safe and effective method to increase solubility? What are the potential risks?
Heating can be a very effective tool, but it must be approached with caution.
Benefits: Increasing the temperature provides the kinetic energy needed to break the crystal lattice bonds, often leading to increased solubility.
Risks:
Decomposition: Your complex may have limited thermal stability. Always perform a thermogravimetric analysis (TGA) to understand the decomposition temperature of your material.
"Oiling Out": The complex may melt into a liquid phase that is immiscible with the solvent, rather than dissolving. This can trap impurities and hinder crystallization upon cooling.
Supersaturation: Rapid cooling of a heated, saturated solution can lead to the formation of fine precipitates or an amorphous solid, which may not be your desired outcome.
Q4: How does sonication work, and what are its limitations?
Sonication uses high-frequency sound waves to agitate the solvent and the solid particles.
Mechanism: This process can break up agglomerates of solid particles, increasing the surface area available for solvation. It can also provide localized heating.
Limitations:
Particle Size Reduction vs. True Dissolution: Sonication is excellent for creating fine suspensions, but it may not always lead to true thermodynamic solubility.
Potential for Degradation: For some sensitive molecules, the energy from sonication can induce degradation.
Limited Scalability: While useful for lab-scale experiments, it can be challenging to apply sonication uniformly to larger volumes.
Q5: I have synthesized the same ligand with different metal ions (e.g., Cu(II), Zn(II), Pt(II)). Why do they have such different solubilities?
The metal ion is a critical determinant of the complex's properties.
Coordination Geometry: Different metals favor different coordination geometries (e.g., square planar for Pt(II), tetrahedral or octahedral for Zn(II), and often distorted octahedral for Cu(II)). This geometry dictates how the molecules pack in the solid state, directly affecting the crystal lattice energy.
Ionic Radius and Charge Density: These factors influence the strength of the metal-ligand bond and the overall polarity of the complex.
Counter-ions: If your complex is ionic, the nature of the counter-ion can have a significant impact on solubility.
Q6: My complex dissolves initially but then crashes out of solution. What is happening?
This phenomenon, known as precipitation, can occur for several reasons:
Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will precipitate out to reach equilibrium solubility.
Change in Temperature: A decrease in temperature will lower the solubility of most solids, causing precipitation.
Solvent Evaporation: If you are using a volatile solvent, its evaporation will increase the concentration of your complex, potentially exceeding its solubility limit.
Polymorphic Transformation: Your complex may initially dissolve in one crystalline form and then precipitate out as a more stable, less soluble polymorph.
Part 2: Troubleshooting Guides
This section provides structured workflows to diagnose and resolve specific solubility challenges you may encounter during your experiments.
You have tried dissolving your 3,5-dichloropyridin-2-olate metal complex in DMSO and DMF, even with heating and sonication, but it remains a solid.
Caption: Workflow for troubleshooting complete insolubility.
Verify Purity: Impurities can sometimes act as cross-linking agents, reducing solubility. Re-purify your complex, for instance, by washing with a solvent in which the impurities are soluble but your complex is not.
Consider Coordination Polymerization: The bifunctional nature of the pyridinolate ligand could lead to the formation of an insoluble coordination polymer. Review your synthesis conditions. Could a change in stoichiometry or reaction temperature favor the formation of a discrete molecular complex?
Attempt a Ligand Modification: If you have the synthetic capability, consider adding a solubilizing group to the pyridine ring (if synthetically accessible without interfering with the coordination site). For example, a sulfonic acid or a polyethylene glycol (PEG) chain.
Change the Metal Precursor: The counter-ion from your metal salt may be incorporated into the final complex, affecting its properties. If you used a metal chloride, try a metal nitrate or perchlorate, as these anions are often less coordinating.
Scenario 2: Partial Solubility or Formation of a Suspension
Your complex appears to partially dissolve, or it forms a fine suspension that does not settle but is also not a true solution.
Caption: Flowchart for addressing partial solubility.
Select a Co-solvent: Choose a co-solvent with a different polarity. If you are in DMSO (polar aprotic), consider adding a small amount of a less polar solvent like dichloromethane or a protic solvent like methanol.
Systematic Screening: Prepare a series of vials with your complex and different ratios of the two solvents (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 DMSO:Methanol).
Apply Energy: Gently heat and sonicate each vial to aid dissolution.
Observe and Document: Note the solvent ratio that provides the best solubility. Be aware that in some cases, a specific ratio will be optimal, and further addition of the co-solvent may decrease solubility again.
Scenario 3: Precipitation of the Complex During Reaction or Work-up
Your complex is soluble in the reaction mixture but precipitates out during cooling, extraction, or solvent removal.
Caption: Decision tree for managing precipitation.
If your complex needs to be in solution for a subsequent reaction or analysis, but precipitates upon isolation, consider an in-situ approach:
Do Not Isolate: After the synthesis of your complex, do not attempt to isolate it by precipitation or crystallization.
Solvent Exchange: If the current solvent is not suitable for the next step, carefully add the desired solvent and then remove the original solvent under reduced pressure. This assumes your complex is soluble in the new solvent.
Direct Use: Use the solution of your complex directly in the next step of your experimental workflow. This is common in multi-step organic syntheses involving organometallic reagents.
Part 3: Advanced Solubility Enhancement Strategies
When standard methods are insufficient, more advanced techniques can be employed.
Ligand Modification: As mentioned previously, the introduction of solubilizing groups onto the ligand backbone is a powerful, albeit synthetically demanding, strategy.
Salt Formation/Change of Counter-ion: If your complex is neutral, it may be possible to protonate or quaternize a nitrogen atom on the pyridine ring to form a salt. The choice of the counter-anion (e.g., triflate, hexafluorophosphate) can then be used to tune solubility.
Solid Dispersions: This technique involves dispersing the complex in a water-soluble polymer matrix (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)).[3][4] The complex is dissolved along with the polymer in a common solvent, which is then evaporated. The resulting solid contains the complex in an amorphous, high-energy state, which can lead to enhanced aqueous solubility and dissolution rates.[5]
Part 4: Experimental Protocols
Protocol 1: General Method for Solubility Screening of 3,5-dichloropyridin-2-olate Metal Complexes
This protocol provides a systematic approach to screen for suitable solvents.
Preparation: Weigh 1-2 mg of your complex into several small vials.
Solvent Addition: To each vial, add 100 µL of a different solvent. A good starting set includes: water, methanol, ethanol, acetone, acetonitrile, dichloromethane, chloroform, tetrahydrofuran, toluene, N,N-dimethylformamide, and dimethyl sulfoxide.
Initial Observation: Observe and record the solubility at room temperature.
Sonication: Place the vials in a sonicator bath for 10 minutes and observe any changes.
Heating: Gently heat the vials to 50-60 °C (or a temperature appropriate for the solvent's boiling point) and observe.
Classification: Classify the solubility in each solvent as:
Freely Soluble: Dissolves completely at room temperature.
Soluble: Dissolves with sonication and/or gentle heating.
Sparingly Soluble: Partial dissolution is observed.
Insoluble: No visible dissolution.
Part 5: Data Interpretation
The following table provides a general guide to the expected solubility of a neutral, moderately crystalline 3,5-dichloropyridin-2-olate metal complex. Actual results will vary depending on the specific metal and crystal form.
Solvent Class
Example Solvents
Expected Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
Generally Low
The dichlorinated ligand is quite hydrophobic.
Polar Aprotic
DMSO, DMF
Moderate to High
These solvents are excellent for dissolving many metal complexes.[2]
Non-Polar
Toluene, Hexane
Very Low
Significant polarity mismatch.
Chlorinated
Dichloromethane, Chloroform
Variable
Can be effective for some neutral organometallic complexes.[6]
References
Etaiw Sel-D, El-bendary MM. Structure and applications of metal-organic framework based on cyanide and 3,5-dichloropyridine. Spectrochim Acta A Mol Biomol Spectrosc. 2013 Jun;110:304-10.
ResearchGate. How to find a better solution for the solubility of metal complexes?. (2021-07-09). Available from: [Link]
International Journal of Pharmaceutical Research and Applications (IJPRA). Solubility Enhancement of Poorly Soluble Drug Atorvastatin by using Complexation and Solid Dispersion techniques. (2023-09-15).
ResearchGate. How to improve the metal complexes solubility in water?. (2025-08-06). Available from: [Link]
ResearchGate. Solubility of the ligands and the complexes in some selected solvents.. Available from: [Link]
Das, S. et al. Drug complexes: Perspective from Academic Research and Pharmaceutical Market. J. Pharm. Sci. (2023).
Pharma Excipients. Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020-02-26).
ResearchGate. (PDF)
National Institutes of Health.
SpringerLink. The preparation and characterization of dichlorobispyridinecopper(II)
National Institutes of Health. Synthesis and structural characterization of the dichloride complex formed by carboxy-functionalized Cu(diazacyclam)
International Journal of Pharmaceutical Research & Bio-Science. Solubility enhancement (Solid Dispersions) novel boon to increase bioavailability. (2019-03-22).
Journal of the Korean Chemical Society. Novel Metal Complexes Derived From 6-(2, 3-Dichlorophenyl)-1, 2, 4-Triazine-3, 5-Diamine (Lamotrigine).
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-3,5-dichloropyridine | 4214-74-8.
PubMed. c]phenazine and related ligands with [(C5Me5)ClM]+ (M = Rh or Ir): evidence for potential rather than orbital control in the reductive cleavage of the metal-chloride bond.
National Institutes of Health. Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type.
ScienceDirect. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
MDPI. Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. (2022-08-15).
ResearchGate. A Piroxicam Inclusion Complexation for Solubility Enhancement: Design and Development.
Journal of Chemical and Pharmaceutical Research. Solubility Enhancement by Solid Dispersion and Effervescence Assisted Fusion Technique Using Cilnidipine as a Model Drug.
RSC Publishing.
ResearchGate. Why are metal complexes readily soluble in chlorinated solvents?. (2021-12-16). Available from: [Link]
preventing over-chlorination to 3,5,6-trichloro-2-pyridinol
Technical Support Center: Precision Chlorination of 3,5,6-Trichloro-2-Pyridinol (TCP) Status: Active Ticket Type: Process Optimization / Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Precision Chlorination of 3,5,6-Trichloro-2-Pyridinol (TCP)
Status: Active
Ticket Type: Process Optimization / Impurity Control
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Regioselectivity Challenge
Synthesizing 3,5,6-trichloro-2-pyridinol (TCP) via direct chlorination (typically from 6-chloro-2-pyridinol or 2-pyridinol) requires balancing kinetic and thermodynamic control. The hydroxyl group at position 2 directs incoming electrophiles (chlorine) to the ortho (3) and para (5) positions.
The critical failure mode in this process is over-chlorination , which attacks the deactivated position 4, leading to the formation of 3,4,5,6-tetrachloro-2-pyridinol or ring-opening degradation products. This guide provides the protocols to lock the reaction at the trichloro stage.
Module 1: Diagnostic Troubleshooting (Q&A)
Q1: "My HPLC shows a persistent 5-8% peak of a tetrachloro impurity. Reducing the chlorine equivalents isn't helping. Why?"
Diagnosis: You are likely facing a Temperature-Stoichiometry Mismatch .
While stoichiometry matters, the activation energy required to chlorinate the 4-position is significantly higher than positions 3 and 5. If your reaction temperature exceeds 60°C during the final chlorination phase, even a stoichiometric amount of
will attack the 4-position due to thermodynamic distribution.
Corrective Action:
Implement a Temperature Ramp:
Stage 1 (Mono/Di-chlorination): Keep at 20–30°C.
Stage 2 (Tri-chlorination): Ramp to 45–50°C strictly. Do not exceed 55°C.
Switch Reagent Addition Mode: If using gas, switch to subsurface sparging with high-shear agitation. Localized hotspots of high
concentration cause over-chlorination even if the bulk average is correct.
Q2: "The reaction stalls at the 3,6-dichloro intermediate. Adding more catalyst turns the mixture dark/tarry."
Diagnosis: This is a Solvent Polarity & pH Issue .
The 3,6-dichloro intermediate is significantly less electron-rich than the starting material. If you are running this in a non-polar solvent (like
or chlorobenzene), the intermediate may precipitate or aggregate, preventing the final chlorination. Dark tar indicates oxidative degradation of the ring, often caused by metal catalysts () acting too aggressively on the oxygen functionality.
Corrective Action:
Solvent System: Use a polar aqueous system (Water/NaOH). The phenolate anion (pyridinolate) is much more reactive to electrophilic attack than the neutral pyridinol.
pH Control: Maintain pH between 9.0 and 11.0. If the pH drops below 7, the amine becomes protonated (deactivating the ring) or the neutral form precipitates, stalling the reaction.
Q3: "We are seeing 'pink' or 'red' product after workup. Is this the over-chlorinated species?"
Diagnosis: No. Over-chlorinated species are usually off-white or yellow.
Pink/Red coloration typically indicates the formation of quinoid-like oxidation byproducts or trace coupling of diazo-species if nitrite impurities were present.
Corrective Action:
Post-Reaction Wash: Wash the final filter cake with a dilute sodium bisulfite (
) solution. This reduces the colored oxidative impurities back to colorless species before drying.
Module 2: The Self-Validating Protocol
Objective: Synthesis of 3,5,6-TCP from 6-chloro-2-pyridinol with <0.5% over-chlorinated impurity.
Reagents:
Substrate: 6-Chloro-2-pyridinol (Sodium salt solution, 30 wt%)
Chlorinating Agent: Chlorine gas (
) or Sodium Hypochlorite () with HCl activation.
Solvent: Water (Process solvent).
Step-by-Step Workflow:
Preparation of the Activated Substrate:
Charge the reactor with 6-chloro-2-pyridinol sodium salt.
Dilute with water to 15-20% concentration.
Critical Checkpoint: Measure pH.[1][2] It must be >10. The anionic form activates positions 3 and 5.
Controlled Chlorination (The "Twin-Peak" Method):
Phase 1 (Targeting Position 3): Introduce 1.05 eq of
at 15–20°C .
Mechanism:[3][4][5][6] The 3-position is kinetically most favorable.
Phase 2 (Targeting Position 5): Raise temperature to 40–45°C . Introduce 1.05 eq of
.
Stop Condition: Monitor via HPLC. Stop when 3,5,6-TCP > 98% and 3,6-dichloro < 1%.
The "Quench & Precipitate" (Purification):
Do not simply filter.
Add Sodium Bisulfite (0.1 eq) to quench unreacted
immediately.
Slowly acidify with HCl to pH 2.0.
Why? 3,5,6-TCP precipitates cleanly at low pH. The over-chlorinated impurities often have different solubility profiles or remain trapped in the mother liquor if surfactants are used.
Filtration:
Filter at 25°C. Wash with water until filtrate is neutral.
Module 3: Visualizing the Pathway
The following diagram illustrates the chlorination logic and the "Danger Zone" where over-chlorination occurs.
Caption: Reaction pathway showing the sequential chlorination steps. The red dashed line represents the over-chlorination vector that must be avoided via temperature and stoichiometry control.
Module 4: Impurity Profile & Acceptance Criteria
Use this table to validate your final product against standard industrial purity requirements.
Component
Retention Time (Rel)
Target Spec (%)
Origin / Cause
3,5,6-TCP
1.00
> 98.5%
Target Product
6-chloro-2-pyridinol
0.45
< 0.1%
Unreacted Starting Material
3,6-dichloro-2-pyridinol
0.75
< 0.5%
Under-chlorination (Reaction stopped too early)
3,4,5,6-tetrachloro-species
1.25
< 0.2%
Over-chlorination (Temp > 60°C)
Dimeric/Coupled Impurities
1.40+
< 0.5%
Oxidative coupling (Lack of bisulfite wash)
References
PubChem. (n.d.). 3,5,6-Trichloro-2-pyridinol (Compound Summary). National Library of Medicine. Retrieved from [Link]
Google Patents. (2012). Method for synthesizing 3,5,6-trichloro-2-pyridol by chlorination of 6-chloro-2-hydroxypyridine sodium salt (CN102643227A).
Google Patents. (2014). 3,5,6-trichloropyridin-2-ol sodium synthesis method (CN104163789A).[4] Retrieved from
Technical Guide: Solvent Optimization for 3,5-Dichloro-2-Pyridone Tautomer Stability
[1] Introduction & Technical Context 3,5-Dichloro-2-pyridone is a critical scaffold in medicinal chemistry, often serving as a bioisostere for amide bonds or nucleobases.[1] Its utility, however, is complicated by lactam...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Technical Context
3,5-Dichloro-2-pyridone is a critical scaffold in medicinal chemistry, often serving as a bioisostere for amide bonds or nucleobases.[1] Its utility, however, is complicated by lactam-lactim tautomerism .[1]
While the 2-pyridone (lactam) form is generally preferred in biological binding pockets and solid-state crystal lattices due to its ability to form robust intermolecular hydrogen-bonded dimers, the 2-hydroxypyridine (lactim) form can become dominant in non-polar solvents or the gas phase.[1][2] The presence of electron-withdrawing chlorine atoms at positions 3 and 5 significantly increases the acidity of the N-H group compared to the unsubstituted parent, making the tautomeric equilibrium highly sensitive to solvent dielectric properties and proton-transfer capabilities.[1]
This guide provides actionable protocols to stabilize the desired tautomer through solvent engineering.
Diagnostic Troubleshooting Guides
Issue 1: Inconsistent NMR Signals (Broadening or Shifting)
Symptom: In
NMR, the amide proton () or hydroxyl proton () appears extremely broad, or chemical shifts drift between batches.
Root Cause: Fast proton exchange between tautomers or equilibrium shifting due to trace water/impurities.[1] The 3,5-dichloro substitution lowers the , accelerating exchange rates in protic solvents.[1]
Troubleshooting Steps:
Check Solvent Polarity: If using
, the equilibrium is often unstable, fluctuating between the lactim monomer and lactam dimer.[1]
Switch to High-Dielectric Aprotic Solvents: Use DMSO-
or DMF-.[1] These solvents act as strong Hydrogen Bond Acceptors (HBA), locking the molecule in the lactam (pyridone) form by solvating the NH proton.[1]
Temperature Control: Lower the probe temperature to 273 K to slow the exchange rate and sharpen distinct tautomer peaks.
Issue 2: "Oiling Out" or Polymorph Changes during Crystallization
Symptom: The compound precipitates as an oil or forms an unexpected crystal habit.[1]
Root Cause: Tautomeric mismatch.[1] The crystal lattice energy of the pyridone dimer is high.[1] If the solvent stabilizes the hydroxy monomer (lactim), the energetic penalty to desolvate and dimerize into the crystal lattice causes nucleation failure.[1]
Troubleshooting Steps:
Avoid Pure Non-Polar Solvents: Solvents like toluene or hexanes favor the lactim form but cannot support the H-bonding network required for the lactam crystal lattice.[1]
Use a "Bridging" Co-Solvent: Introduce 5-10% isopropanol or acetonitrile.[1] This shifts the solution equilibrium toward the lactam form before nucleation begins, matching the solid-state preference.[1]
Optimization Protocols
Protocol A: Solvent Screening for Tautomer Selection
Use this table to select the correct solvent system based on your target application.
Solvent Class
Representative Solvent
Dominant Species (3,5-Cl)
Mechanism of Stabilization
Recommended Application
Polar Aprotic
DMSO, DMF, DMAc
Lactam (Pyridone)
Strong H-bond acceptance stabilizes the polar bond.[1]
Biological assays, Stock solutions, NMR
Polar Protic
Methanol, Water
Lactam (Pyridone)
Bulk dielectric medium stabilizes the large dipole of the lactam.[1]
This decision tree aids in selecting the correct analytical conditions based on the observed stability issues.
Caption: Decision logic for solvent selection based on concentration and desired tautomeric form.
Mechanism: Solvent-Solute Interaction Model
The following diagram illustrates how solvent polarity and H-bonding capability dictate the equilibrium position for 3,5-dichloro-2-pyridone.[1]
Caption: Mechanistic pathways showing how solvent polarity shifts the equilibrium between monomeric lactam, lactim, and the stable dimer.[1][3][4][5][6]
Frequently Asked Questions (Deep Dive)
Q: How do the chlorine substituents specifically affect the equilibrium compared to unsubstituted 2-pyridone?A: The chlorine atoms at positions 3 and 5 are electron-withdrawing groups (EWG).[1] They exert a negative inductive effect (-I), which significantly increases the acidity of the N-H bond in the lactam form and the O-H bond in the lactim form.[1]
Consequence: The energy gap between the tautomers is narrowed in the gas phase.[1][2] However, in solution, the increased acidity makes the molecule more susceptible to H-bond accepting solvents (like DMSO), which will strongly lock it in the lactam form.[1]
Q: Why is the UV-Vis spectrum changing when I dilute my sample in chloroform?A: This is a classic signature of dimer dissociation .[1]
In concentrated chloroform, the 3,5-dichloro-2-pyridone exists as a dimer (mimicking the lactam absorption profile).[1]
Upon dilution, the equilibrium shifts toward the monomer.[1] In non-polar chloroform, the monomer prefers the lactim (hydroxy) form, which has a distinct UV absorption maximum (typically blue-shifted) compared to the lactam/dimer.[1]
Q: Can I use computational chemistry (DFT) to predict the ratio?A: Yes, but gas-phase calculations will be misleading.[1] You must use a Solvation Model based on Density (SMD) or PCM (Polarizable Continuum Model).[1]
Tip: When calculating, explicitly include 1-2 molecules of solvent (explicit solvation) in your DFT input to account for the specific H-bonding at the carbonyl and NH sites, as implicit models often underestimate the stability of the lactam form in protic solvents.[1]
References
Beak, P., et al. (1976).[1] Equilibration studies.[1][2][3][4][7][8][9] Protomeric equilibria of 2-hydroxypyridine, 2-thiopyridone, and related compounds. Accounts of Chemical Research.[1]
Katritzky, A. R., et al. (2010).[1] Tautomerism in Heterocycles.[1][6][9] Handbook of Heterocyclic Chemistry (3rd Edition).[1]
Wong, M. W., et al. (1992).[1][3] Solvent effects.[1][2][3][4][5][8][9] 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: An ab initio SCRF study. Journal of the American Chemical Society.[1]
Cui, Y., et al. (2021).[1] Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.[1]
Glaser, R., et al. (2021).[1] How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.[1] Journal of Physical Chemistry B. [1]
Technical Support Center: Crystallization of 3,5-Dichloropyridin-2-olate Ligands
Status: Operational Ticket ID: #CRYST-35DCP-LIG Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist Subject: Troubleshooting nucleation failures, oiling out, and tautomeric impurities in 3,5-dichloropyrid...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: #CRYST-35DCP-LIG
Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist
Subject: Troubleshooting nucleation failures, oiling out, and tautomeric impurities in 3,5-dichloropyridin-2-olate metal complexes.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Welcome to the technical support interface. You are likely encountering difficulties crystallizing 3,5-dichloropyridin-2-olate (3,5-Cl₂-py-O⁻) complexes. This ligand is deceptive; while structurally simple, the electron-withdrawing chlorine atoms at the 3- and 5-positions drastically alter its electronic landscape compared to the parent 2-hydroxypyridine.
The Core Challenge:
This system is governed by tautomeric ambiguity . The ligand exists in equilibrium between the 2-pyridone (neutral, amide-like) and 2-hydroxypyridine (neutral, aromatic) forms. When you deprotonate it to form the olate (anionic), you lock it into a specific coordination mode. Most crystallization failures stem from:
Incomplete Deprotonation: Co-crystallization of neutral pyridone with the metal complex.
Oiling Out: The high lipophilicity of the dichloro-substitution lowers the melting point of solvated intermediates.
Weak Coordination: The Cl atoms withdraw electron density, making the nitrogen a "harder" but weaker donor, leading to ligand lability.
Pre-Crystallization Diagnostics (The "Olate" Check)
Before attempting crystallization, you must verify the species in solution. A common error is assuming the ligand is fully deprotonated (anionic) when it is actually a neutral adduct.
Diagnostic Workflow
Question: Is your solution color changing with pH, or are you seeing a "gummy" precipitate?
Scenario A: The Neutral Ligand (Precursor)
Target: Purifying 3,5-dichloro-2-pyridone.
Behavior: Tends to form H-bonded dimers.
Solvent Strategy: Use non-polar solvents (Toluene, Benzene) to favor the hydroxy form, or polar protic solvents (MeOH) to stabilize the pyridone form via solvation.
Scenario B: The Metal Complex (The Olate)
Target: M(3,5-Cl₂-py-O)ₙ
Critical Parameter:Base Stoichiometry. The 3,5-Cl substitution increases the acidity of the N-H proton (
drops from ~11 to ~7-8).
Action: Ensure you use a non-nucleophilic base (e.g.,
, ) in slight excess (1.1 eq) to prevent protonation back to the neutral ligand during slow crystallization.
Visualizing the Tautomeric Trap
The following diagram illustrates the equilibrium you are fighting. The "Olate" is the target for metal binding, but the "Pyridone" is the thermodynamic sink in solid state if protons are available.
Caption: Figure 1.[1] The tautomeric equilibrium.[2][3] Successful coordination requires locking the "Olate" form (Green) and preventing protonation back to the "Pyridone" form (Red).
Troubleshooting Guide: Specific Failure Modes
Issue 1: "My product comes out as an oil, not a crystal."
Cause: The 3,5-dichloro substituents increase lipophilicity and disrupt the crystal lattice energy. If the solution becomes supersaturated too quickly at a temperature above the solvate's melting point, you get Liquid-Liquid Phase Separation (LLPS), or "oiling out" [1].
Protocol: The "Anti-Solvent Diffusion" Method
Do not use thermal recrystallization (heating/cooling) for this ligand. Use vapor diffusion.
Step
Action
Rationale
1
Dissolve complex in minimal DCM or THF .
Good solubility for chlorinated aromatics.
2
Filter through Celite/glass wool.
Removes nucleation sites that cause rapid precipitation.
3
Place in a small inner vial.
4
Place inner vial in a jar containing Pentane or Hexane .
Non-polar anti-solvent diffuses slowly.
5
CRITICAL: Cap tightly and place in the dark at 4°C .
Issue 2: "The crystals are redissolving or losing color."
Cause: Hydrolysis.[4] The 3,5-dichloro-2-olate is a weaker N-donor than unsubstituted pyridinolate. Trace water in the solvent can protonate the ligand, displacing it from the metal [2].
Solution:
Dry Solvents: Solvents must be dried over molecular sieves (3Å).
Base Buffer: Add 1% excess of the base (e.g., triethylamine) to the crystallization mother liquor to suppress protonation.
Issue 3: "I'm getting a mix of clear and colored crystals."
Cause: You have co-crystallized the neutral ligand (clear) with your metal complex (colored). This happens because the neutral 3,5-dichloro-2-pyridone forms strong H-bonded dimers (N-H...O) that crystallize easily [3].
Solution:
Wash the crude solid with cold diethyl ether before recrystallization. The neutral ligand is often more soluble in ether than the charged metal complex.
Workflow: The Decision Matrix
Follow this logic path to determine your next experimental step.
Caption: Figure 2. Troubleshooting decision tree for 3,5-dichloropyridin-2-olate crystallization.
Frequently Asked Questions (FAQs)
Q: Why does the 3,5-dichloro substitution make crystallization harder than the methyl analog?A: The chlorine atoms are electron-withdrawing. This reduces the electron density on the nitrogen, weakening the Metal-N bond. It also increases the lipophilicity of the entire molecule, making it "greasier" and more prone to oiling out in standard polar solvents used for metal complexes [4].
Q: Can I use water/ethanol mixtures?A: Generally, no . While common for unsubstituted pyridinols, the 3,5-dichloro derivative is poorly soluble in water (~750 ppm) [5]. Furthermore, water promotes the protonation of the olate back to the neutral pyridone. Stick to anhydrous organic solvents like DCM, Chloroform, or THF.
Q: What is the best counter-ion if I am isolating the salt, not a complex?A: If you are trying to isolate the ligand salt (e.g., Na[3,5-Cl₂-py-O]), use a large counter-cation like Tetraphenylphosphonium (
) or Tetrabutylammonium () . Small cations (Na+, K+) often lead to hygroscopic salts that absorb water and turn into oils.
References
PharmaLego . (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from
National Institutes of Health (NIH) . CuBr2 complexes with 3,5-disubstituted pyridine ligands. PMC. Retrieved from
ChemTube3D . 2-Hydroxypyridine-Tautomerism. Retrieved from
PubChem . 3,5-Dichloropyridine - Physical Properties. Retrieved from
Hazardous Substances Data Bank . 3,5-Dichloroaniline (Analogous Solubility Data). Retrieved from
Comparative Technical Guide: 3,5-Dichloropyridin-2-olate vs. 3,5,6-Trichloro-2-pyridinol (TCP)
Executive Summary This guide provides a critical technical comparison between 3,5,6-trichloro-2-pyridinol (TCP) and its reductive congener, 3,5-dichloropyridin-2-olate (DCP) . While often discussed together in the contex...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a critical technical comparison between 3,5,6-trichloro-2-pyridinol (TCP) and its reductive congener, 3,5-dichloropyridin-2-olate (DCP) . While often discussed together in the context of organophosphate degradation, these two compounds occupy distinct niches in environmental chemistry and synthetic utility.
TCP is the dominant, persistent metabolite of widely used pesticides (Chlorpyrifos, Triclopyr). It is characterized by high environmental stability, significant lipophilicity, and well-documented nephrotoxicity and hepatotoxicity.
3,5-Dichloropyridin-2-olate (often referred to in its neutral form as 3,5-dichloro-2-pyridinol) represents a downstream degradation product formed via reductive dechlorination or a specialized synthetic intermediate . Its presence typically signals advanced degradation (anaerobic conditions) or specific metabolic detoxification pathways (glutathione conjugation).
The Verdict: Researchers monitoring environmental load should target TCP as the primary marker. Those investigating advanced bioremediation efficacy or specific mammalian detoxification pathways must analyze 3,5-dichloro-2-pyridinol conjugates to capture the full metabolic picture.
Chemical Profile & Physical Properties[1][2]
The structural difference of a single chlorine atom at the C6 position drastically alters the electronic environment of the pyridine ring, influencing acidity (pKa), solubility, and nucleophilic susceptibility.
Scientist’s Note on Acidity: TCP is significantly more acidic than DCP. The three chlorine atoms (especially at C6) exert a strong electron-withdrawing inductive effect, stabilizing the phenolate anion. This makes TCP exist predominantly as an anion at physiological pH, facilitating its transport but also its binding to plasma proteins.
Mechanistic Pathways: Degradation & Metabolism
Understanding the relationship between these two molecules requires mapping the degradation of the parent organophosphate, Chlorpyrifos.
Environmental Degradation (Soil/Water)
In aerobic soils, Chlorpyrifos hydrolyzes to TCP, which is recalcitrant. However, under anaerobic conditions (e.g., flooded soils, sediment), specific microbes (e.g., Ochrobactrum sp., Cupriavidus sp.) initiate reductive dechlorination , removing the chlorine at the C6 position to form 3,5-dichloro-2-pyridinol.
Mammalian Metabolism (Detoxification)
In humans, TCP is the primary urinary metabolite. However, a secondary pathway involves Glutathione (GSH) conjugation . The enzyme glutathione S-transferase (GST) attacks the C6 position of TCP, displacing the chlorine. This eventually leads to the excretion of mercapturic acid conjugates of 3,5-dichloro-2-pyridinol.
Pathway Visualization
The following diagram illustrates the divergence between the persistent TCP accumulation and the reductive/conjugative pathways leading to the 3,5-dichloro species.
Caption: Metabolic and environmental fate of Chlorpyrifos, highlighting the divergence of TCP into reductive (DCP) and conjugative pathways.
Synthetic Utility & Applications
TCP as a Building Block
TCP is primarily an end-product or a precursor for herbicides .
Triclopyr Synthesis: TCP is reacted with chloroacetic acid under alkaline conditions. The nucleophilic oxygen of the pyridinate attacks the alkyl halide.
Chlorpyrifos Synthesis: TCP is reacted with O,O-diethyl phosphorochloridothioate.
3,5-Dichloropyridin-2-olate as a Specialized Reagent
The "olate" (salt) form of 3,5-dichloro-2-pyridinol is less sterically hindered at the C6 position compared to TCP.
Nucleophilic Substitution: It is used in the synthesis of specific O-pyridyl phosphates where a less chlorinated ring is desired to modulate lipophilicity or acetylcholinesterase inhibition potency.
Patent Literature: Historical patents (e.g., US3244586A) utilize 3,5-dichloro-2-pyridinol to create "Omicron-pyridyl phosphates" with distinct insecticidal spectra compared to their trichloro- counterparts.
Experimental Protocols
Protocol: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP)
From 2,3,5,6-Tetrachloropyridine (High-Yield Hydrolysis)
Principle: Nucleophilic aromatic substitution of the C2-chlorine by hydroxide.
Dissolve tetrachloropyridine in DMSO/Water (4:1 ratio).
Add NaOH slowly to control exotherm.
Heat reflux at 100°C for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 8:2) will show the disappearance of the starting material (Rf ~0.8) and appearance of TCP (Rf ~0.3).
Workup:
Cool to room temperature.
Acidify with HCl to pH 2. The TCP will precipitate as a white/off-white solid.
Filter and wash with cold water.
Purification: Recrystallize from ethanol/water.
Protocol: Analytical Detection (LC-MS/MS)
Simultaneous quantification of TCP and 3,5-Dichloro-2-pyridinol in Urine/Soil.
System: UHPLC coupled to Triple Quadrupole MS.
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
Advanced HPLC Separation Guide: 3,5-Dichloro-2-pyridone vs. Chlorpyrifos Metabolites
Executive Summary & Scientific Context The Challenge: In the analysis of Chlorpyrifos (CPF) degradation, the primary metabolite is 3,5,6-trichloro-2-pyridinol (TCP) .[1][2][3][4][5][6] However, advanced biodegradation st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
The Challenge: In the analysis of Chlorpyrifos (CPF) degradation, the primary metabolite is 3,5,6-trichloro-2-pyridinol (TCP) .[1][2][3][4][5][6] However, advanced biodegradation studies (microbial or photolytic) often yield the reductive dechlorination product 3,5-dichloro-2-pyridone (3,5-DCP) . Separating these two structurally similar analogs is critical for validating complete detoxification pathways, yet traditional C18 methods often struggle with peak tailing and insufficient resolution between the di- and tri-chlorinated species.
The Solution: This guide compares the industry-standard Fully Porous C18 workflow against an optimized Core-Shell Phenyl-Hexyl methodology. We demonstrate that the Phenyl-Hexyl chemistry provides superior selectivity for halogenated aromatics via
interactions, offering a robust solution for quantifying the transition from TCP to 3,5-DCP.
Chemical Logic & Separation Mechanism
To design a self-validating protocol, one must understand the analyte properties driving the separation.
Analyte
Structure Note
Hydrophobicity
pKa (Approx)
Interaction Mode
Chlorpyrifos (CPF)
Phosphorothioate ester
High (Non-polar)
N/A
Hydrophobic retention
3,5,6-TCP
3 Chlorines (Electron withdrawing)
Moderate
~4.55
Hydrophobic + -Acidic
3,5-DCP
2 Chlorines
Low-Moderate
~5.5 - 6.0
Hydrophobic + -Acidic (Weaker)
Why Phenyl-Hexyl?
While C18 separates purely on hydrophobicity (yielding elution order: DCP
TCP CPF), Phenyl-Hexyl phases introduce a secondary separation mechanism. The electron-deficient pyridinol rings interact with the electron-rich phenyl stationary phase. The tri-chloro TCP is more electron-deficient than the di-chloro DCP, enhancing the selectivity factor () beyond what hydrophobicity alone achieves.
Comparative Methodology: Standard vs. Advanced
A. The Standard: Fully Porous C18
Column: Traditional C18, 5
m, mm.
Mechanism: Solvophobic partition.
Pros: Universal, cheap, well-known.
Cons: Pyridinols are chelating agents and H-bond donors. On older silica types, this leads to severe peak tailing (
) requiring high buffer concentrations or ion-pairing agents.
B. The Advanced Solution: Core-Shell Phenyl-Hexyl (Recommended)
Pros: Sharper peaks due to shorter diffusion path (Core-Shell); Orthogonal selectivity for halogenated pairs; Lower backpressure allows higher flow rates.
Detailed Experimental Protocol
This protocol is designed for the simultaneous quantification of CPF, TCP, and 3,5-DCP.
Matrix: Water, Soil Extract, or Microbial Culture Media.
Acidification: Adjust sample pH to 2.0 using
. Rationale: This protonates the pyridinols (pKa ~4.5-6.0), ensuring they are in the neutral, retainable form for SPE.
Cartridge: Polymeric Reversed-Phase (e.g., HLB or equivalent). Avoid silica-based C18 for extraction to prevent silanol interactions.
Condition: 3 mL MeOH
3 mL Water (pH 2).
Load: Pass sample at 1-2 mL/min.
Wash: 3 mL 5% MeOH in Water.
Elute: 3 mL Acetonitrile.
Reconstitute: Evaporate to dryness under
; reconstitute in Mobile Phase A:B (90:10).
Step 2: HPLC-DAD/MS Parameters (The "Advanced" Method)
Parameter
Setting
Note
Column
Core-Shell Phenyl-Hexyl ( mm, 2.6 m)
Critical for isomer selectivity.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH keeps analytes protonated (neutral).
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
MeOH causes higher pressure; ACN is preferred.
Flow Rate
0.4 mL/min
Optimized for 2.1 mm ID column.
Gradient
0-1 min: 10% B (Isocratic hold)1-8 min: 10% 95% B8-10 min: 95% B (Wash)10.1 min: 10% B (Re-equilibrate)
Gradient focuses the early eluting DCP.
Detection
UV @ 298 nm (Primary) & 230 nm
298 nm is specific for the pyridinol ring.
Temperature
40°C
Reduces viscosity, improves mass transfer.
Performance Comparison Data
The following data summarizes the expected performance metrics when analyzing a spiked mixture of metabolites.
Metric
Traditional C18 (5 m)
Core-Shell Phenyl-Hexyl (2.6 m)
Improvement
Resolution () TCP/DCP
1.8 (Baseline separation)
3.5 (Wide separation)
+94%
Peak Width () DCP
0.45 min
0.18 min
Sharper peaks
Tailing Factor () TCP
1.6 (Significant tailing)
1.1 (Symmetrical)
Reduced silanol interaction
LOD (UV 298nm)
50 ng/mL
10 ng/mL
5x Sensitivity Gain
Elution Order
DCP (4.2 min) TCP (6.5 min)
DCP (3.1 min) TCP (4.8 min)
Faster Run Time
Pathway Visualization (Graphviz)
The following diagram illustrates the degradation pathway and where the target analytes fit into the analytical workflow.
Caption: Figure 1. Degradation pathway of Chlorpyrifos showing the sequential formation of TCP and 3,5-DCP.
Expert Insights & Troubleshooting
The Tautomerism Trap
3,5-dichloro-2-pyridone exists in equilibrium with 3,5-dichloro-2-pyridinol. In the gas phase, the pyridone (keto) form dominates. However, in reversed-phase HPLC under acidic conditions (pH ~2-3), the equilibrium shifts, and the molecule behaves as a protonated phenol.
Critical Tip: Do not use neutral pH mobile phases. At pH 7, these compounds ionize (become anions), losing retention on C18/Phenyl phases and eluting in the void volume. Always maintain pH < 3.0.
Matrix Interference
In soil biodegradation samples, humic acids often co-elute with the early eluting 3,5-DCP.
Mitigation: If using UV detection, monitor the 298/230 nm ratio. Humic acids absorb broadly, while pyridones have a distinct ratio. For definitive confirmation, use MS/MS transitions:
TCP:
m/z (Negative Mode)
3,5-DCP:
m/z (Negative Mode)
References
Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE. Link
Li, J., et al. (2010). Biodegradation of 3,5,6-trichloro-2-pyridinol by a newly isolated Cupriavidus sp. DT-1. Bioresource Technology. Link
Watts, R. J., et al. (2002). Photolytic and Microbial Degradation of 3,5,6-Trichloro-2-pyridinol. Journal of Environmental Science and Health. Link
Agilent Technologies. Analysis of Chlorpyrifos and its Metabolite TCP in Water using LC/MS/MS. Application Note. Link
Comparative Spectroscopic Guide: 3,5-Dichloropyridin-2-olate vs. 2-Pyridone
Topic: Spectroscopic Characterization of 3,5-Dichloropyridin-2-olate vs. 2-Pyridone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summary T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Spectroscopic Characterization of 3,5-Dichloropyridin-2-olate vs. 2-Pyridone
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
[1]
Executive Summary
This technical guide provides a rigorous spectroscopic comparison between 2-pyridone (the parent scaffold) and its halogenated derivative, 3,5-dichloro-2-pyridone (and its anionic "olate" ligand form).[1] For drug development and catalysis researchers, distinguishing these two species is critical: the introduction of chlorine atoms at the 3 and 5 positions fundamentally alters the electronic landscape, acidity (pKa), and coordination geometry of the molecule.
This guide moves beyond basic spectral listing to explain the causality of observed shifts, offering a self-validating protocol for characterization.
Part 1: Electronic Structure & Tautomerism
To interpret the spectra, one must first understand the dynamic equilibrium of the scaffold. Both molecules exist in a prototropic tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1]
The Halogen Effect
2-Pyridone: In the solid state and polar solvents (e.g., DMSO, H₂O), the lactam form predominates due to intermolecular hydrogen-bonded dimerization.
3,5-Dichloro-2-pyridone: The chlorine atoms are electron-withdrawing groups (EWG) via the inductive effect (-I).[1]
Acidity: The -I effect significantly increases the acidity of the N-H proton compared to 2-pyridone (pKa ~11.6). This makes the 3,5-dichloro derivative much easier to deprotonate to form the 3,5-dichloropyridin-2-olate anion.[1]
Equilibrium: While Cl is EWG, the lactam form remains the dominant tautomer in the solid state. However, the "olate" anion is resonance-stabilized, delocalizing the negative charge between the Oxygen and Nitrogen.
Figure 1: Tautomeric equilibrium and the formation of the olate anion upon deprotonation.
Part 2: Vibrational Spectroscopy (IR)[2]
Infrared spectroscopy provides the quickest diagnostic fingerprint to distinguish the neutral pyridone from the anionic olate and to confirm the substitution pattern.
The Carbonyl Shift: In 3,5-dichloro-2-pyridone, the C=O frequency often shifts to higher wavenumbers (blue shift) compared to the parent. The electron-withdrawing Cl atoms reduce the contribution of the dipolar resonance form (N⁺=C-O⁻), thereby increasing the double-bond character of the carbonyl group.
The "Olate" Confirmation: The complete disappearance of the C=O stretch (approx. 1700 cm⁻¹) and the N-H stretch is the primary indicator that you have successfully formed the metal-bound "olate" complex. Instead, look for C-O single bond character vibrations in the 1200–1300 cm⁻¹ region.
Part 3: Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural validation.[1] The substitution of hydrogen for chlorine simplifies the spectrum (reducing proton count) but drastically alters chemical shifts due to deshielding.
¹H NMR Comparison (in DMSO-d₆)
2-Pyridone: Shows 4 protons (H3, H4, H5, H6).[1] H6 is typically the most downfield (~7.2–7.5 ppm) due to the adjacent nitrogen.
3,5-Dichloro-2-pyridone: Shows only 2 protons (H4 and H6).[1]
Position
2-Pyridone (δ ppm)
3,5-Dichloro-2-pyridone (δ ppm)
Multiplicity (3,5-Dichloro)
H-3
~6.2 - 6.4
Substituted (Cl)
N/A
H-4
~7.3
~8.0 - 8.2
Doublet (J ~ 2.5 Hz)
H-5
~6.2 - 6.4
Substituted (Cl)
N/A
H-6
~7.2 - 7.5
~8.3 - 8.5
Doublet (J ~ 2.5 Hz)
N-H
~11.0 - 11.5
~12.0 - 13.0
Broad Singlet
Diagnostic Logic:
Pattern Recognition: 2-pyridone has a complex splitting pattern (ddd).[1] 3,5-dichloro-2-pyridone exhibits a simple pair of doublets (or singlets in low-res instruments) corresponding to H4 and H6.[1]
Coupling Constant (
): The protons at H4 and H6 are meta to each other.[1] They exhibit a small coupling constant (), known as "W-coupling."[1]
Deshielding: The -I effect of Chlorine shifts both remaining protons downfield by approximately 0.5–1.0 ppm compared to the parent ring.[1]
¹³C NMR Signatures
C=O (C2): 2-pyridone resonates ~162 ppm.[1][3] The 3,5-dichloro derivative often shifts upfield slightly (~158-160 ppm) due to the "ortho effect" and steric compression, despite the inductive withdrawal.
C-Cl: Look for quaternary carbons in the aromatic region (~110–125 ppm) that do not correlate to protons in HSQC experiments.
Part 4: Coordination Chemistry (The "Olate" Ligand)
When 3,5-dichloro-2-pyridone acts as a ligand (3,5-dichloropyridin-2-olate), it typically binds through the oxygen atom, or bridges two metal centers using both N and O.[1]
Steric Hindrance: The Chlorine atom at position 3 is sterically significant.[1] Unlike unsubstituted 2-pyridone, which easily forms "lantern" dimers (e.g., with Rhodium or Copper), the 3-Cl substituent can destabilize bridging modes or force a twisted geometry.[1]
Electronic Modulation: The "olate" is less basic than the unsubstituted pyridin-2-olate.[1] This often results in weaker M-O bonds, which can be advantageous for catalytic turnover (labile ligands).[1]
Figure 2: Validation workflow for characterizing the ligand and its subsequent metal complexes.
Part 5: Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this senior scientist protocol:
Sample Preparation (NMR):
Solvent: Use DMSO-d₆ rather than CDCl₃.
Reasoning: 2-pyridones dimerize in non-polar solvents (CDCl₃), causing concentration-dependent chemical shift drifts of the N-H and C=O signals.[1] DMSO disrupts these dimers, providing sharp, monomeric signals.[1]
Drying:
3,5-dichloro-2-pyridone can retain water.[1][4] Dry the solid under vacuum over P₂O₅ for 4 hours before characterization to prevent the water peak (~3.3 ppm in DMSO) from obscuring H4/H6 signals.
Acquisition:
Set relaxation delay (
) to >5 seconds. The quaternary carbons (C-Cl and C=O) have long relaxation times.[1] Short delays will suppress these peaks in ¹³C NMR.[1]
References
Tautomerism of 2-Pyridone
Wikipedia Entry on 2-Pyridone.[1] (General equilibrium data).[1] Link
Spectroscopic Data Sources
PubChem Compound Summary: 3,5-Dichloro-2-pyridone (CID 79496).[1] (Contains computed properties and vendor links).[1] Link
NMRShiftDB. (Database for predicting and verifying shifts of halogenated heterocycles).[1] Link
Coordination Chemistry Context
Transition metal complexes of 2-amino-3,5-dihalopyridines.[1] (Discusses structural effects of 3,5-halo substitution). Dalton Transactions.[1] Link
Acidity and pKa
IUPAC Dissociation Constants of Organic Acids and Bases.[1] (Reference for substituent effects on pyridine acidity). Link
A Comparative Guide to the Biological Activity of Halogenated Pyridinols
For Researchers, Scientists, and Drug Development Professionals Introduction: The Intriguing Potential of Halogenated Pyridinols The pyridine ring is a cornerstone of many pharmaceuticals, valued for its versatile biolog...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Intriguing Potential of Halogenated Pyridinols
The pyridine ring is a cornerstone of many pharmaceuticals, valued for its versatile biological activity.[1] When hydroxylated to form pyridinols and further functionalized with halogens, a fascinating class of compounds with a wide spectrum of biological activities emerges. The introduction of halogens—fluorine, chlorine, bromine, and iodine—can significantly modulate the physicochemical properties of the parent pyridinol, influencing its absorption, distribution, metabolism, excretion (ADME) profile, and, most critically, its biological efficacy.[2][3] This guide provides a comparative overview of the biological activities of halogenated pyridinols, drawing upon available experimental data to inform researchers and drug development professionals. We will delve into their antimicrobial, antifungal, and anticancer properties, as well as their potential as enzyme inhibitors, while also exploring the underlying structure-activity relationships (SAR).
Antimicrobial Activity: A Tale of Two Membranes
Halogenated compounds have long been recognized for their antimicrobial properties.[2][4] The efficacy of halogenated pyridinols against bacteria is often dictated by the nature of the halogen and the bacterial cell wall structure. Gram-positive bacteria, with their more accessible peptidoglycan layer, tend to be more susceptible to these compounds than Gram-negative bacteria, which possess a protective outer membrane.
The precise mechanism of action can vary, but a prominent theory involves the inhibition of essential enzymes, such as DNA gyrase.[5][6] DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and transcription.[6] Its inhibition leads to the disruption of DNA synthesis and ultimately cell death.[6]
Structure-Activity Relationship (SAR) Insights:
The antimicrobial potency of halogenated pyridinols is intricately linked to the type and position of the halogen substituent. Generally, an increase in the size and lipophilicity of the halogen (from fluorine to iodine) can enhance membrane permeability, a critical factor for reaching intracellular targets. However, the electronegativity of the halogen also plays a crucial role in target binding. For instance, some studies on related heterocyclic compounds have shown that smaller, more electronegative halogens like fluorine can lead to potent interactions with enzyme active sites.
Fungal infections pose a significant threat, particularly to immunocompromised individuals. Halogenated compounds have demonstrated promising antifungal activity.[3][9] The mechanisms of action are diverse and can include disruption of the fungal cell membrane, inhibition of essential enzymes, and interference with fungal growth and development.
Structure-Activity Relationship (SAR) Insights:
Similar to their antibacterial counterparts, the antifungal activity of halogenated pyridinols is influenced by the nature of the halogen. Studies on other halogenated heterocycles suggest that lipophilicity and the ability to form hydrogen bonds are key determinants of antifungal potency. For instance, some research indicates that chloro and methoxy substituents can contribute to better antifungal activity in pyridine derivatives.[8]
Comparative Data on Antifungal Activity:
Direct comparative data for a series of halogenated pyridinols against fungal pathogens is limited. However, studies on related hydroxypyridone derivatives provide some insights.
Anticancer Potential: A Multi-pronged Attack on Cancer Cells
The search for novel anticancer agents is a relentless pursuit in medicinal chemistry. Halogenated pyridinols have emerged as a promising scaffold for the development of new cytotoxic agents.[1][11] Their anticancer activity is often attributed to their ability to induce apoptosis (programmed cell death), inhibit key enzymes involved in cancer cell proliferation, and generate reactive oxygen species (ROS) that cause cellular damage.
Structure-Activity Relationship (SAR) Insights:
The antiproliferative activity of pyridine derivatives is affected by the presence and position of halogen atoms.[1] However, the relationship is complex. While some studies suggest that halogenation enhances cytotoxicity, others have found that certain halogenated derivatives exhibit lower antiproliferative activity compared to their non-halogenated counterparts.[1] This highlights the importance of the overall molecular structure and the specific cancer cell line being targeted.
Comparative Data on Anticancer Activity:
The following table presents a summary of the half-maximal inhibitory concentration (IC50) values for some halogenated pyridine and pyridone derivatives against various cancer cell lines.
The ability of halogenated pyridinols to inhibit specific enzymes is a key aspect of their biological activity. Two notable enzyme targets are DNA gyrase and tyrosinase.
DNA Gyrase Inhibition
As mentioned earlier, DNA gyrase is a validated target for antibacterial drug discovery.[6][13] The inhibition of this enzyme disrupts bacterial DNA replication and repair. The mechanism often involves the formation of a stable ternary complex between the inhibitor, the enzyme, and the DNA, which leads to double-strand breaks in the bacterial chromosome.[13]
Figure 1: Simplified workflow of DNA gyrase inhibition by halogenated pyridinols.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis.[14][15] Its inhibition is of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.[14] 3-Hydroxypyridin-4-ones, which are tautomers of 3,4-dihydroxypyridines, have been identified as tyrosinase inhibitors.[16]
Structure-Activity Relationship (SAR) Insights for Enzyme Inhibition:
For DNA gyrase inhibitors, halogen bonds have been shown to play a crucial role in the binding of the inhibitor to the enzyme-DNA complex.[7] In the case of tyrosinase inhibitors, the ability of the pyridinol scaffold to chelate the copper ions in the enzyme's active site is a key factor. The nature of the halogen can influence the electronic properties of the pyridinol ring and its chelating ability.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is a generalized broth microdilution method, a common technique for determining the MIC of an antimicrobial agent.
Figure 2: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
Preparation of Halogenated Pyridinol Solutions:
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).
Preparation of Bacterial Inoculum:
Culture the bacterial strain overnight on an appropriate agar plate.
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
Inoculation and Incubation:
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
Incubate the plate at 37°C for 18-24 hours.
Determination of MIC:
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
Cell Seeding:
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment:
Treat the cells with various concentrations of the halogenated pyridinols for a specified period (e.g., 24, 48, or 72 hours).
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).
MTT Incubation:
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization:
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Measurement:
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
Halogenated pyridinols represent a promising class of compounds with a diverse range of biological activities. The introduction of different halogens onto the pyridinol scaffold provides a powerful tool for modulating their potency and selectivity. While the existing literature provides valuable insights, there is a clear need for comprehensive, head-to-head comparative studies of a full series of halogenated pyridinols to fully elucidate their structure-activity relationships. Such studies would accelerate the rational design of new and more effective therapeutic agents based on this versatile chemical scaffold.
References
Fathima, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1239-1284. [Link]
Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
Kalinowska-Tłuścik, J., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(22), 7539. [Link]
Cai, Y., et al. (2013). Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1193-1197. [Link]
D'Mello, S. A., et al. (2022). An Updated Review of Tyrosinase Inhibitors. Molecules, 27(18), 5943. [Link]
Odlaug, T. E. (1981). Antimicrobial Activity of Halogens. Journal of Food Protection, 44(8), 608-613. [Link]
Han, Y., et al. (2022). Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. Frontiers in Marine Science, 9, 989379. [Link]
Abdel-Ghani, N. T., et al. (2014). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 549-563. [Link]
Plewa, M. J., et al. (2013). Cytotoxicity Comparison between Drinking Water Treated by Chlorination with Postchloramination versus Granular Activated Carbon (GAC) with Postchlorination. Environmental Science & Technology, 47(18), 10444-10451. [Link]
Hider, R. C., & Lerch, K. (1989). The inhibition of tyrosinase by pyridinones. Biochemical Journal, 257(1), 289–290. [Link]
Wang, X., et al. (2019). Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms. Marine Drugs, 17(7), 419. [Link]
Oblak, M., et al. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. Nature Communications, 12(1), 199. [Link]
Acar, Ç., et al. (2023). Design, synthesis, structural characterization, in vitro anticancer activity, and in silico studies of some new hydroxylated and fluorinated-substituted hydrazone derivatives. Journal of Molecular Structure, 1276, 134771. [Link]
Chua, C. K., et al. (2015). Fluorinated Nanocarbons Cytotoxicity. Chemistry – A European Journal, 21(36), 12616-12623. [Link]
Charris, J., et al. (2021). Synthesis, butyrylcholinesterase inhibitory activity and molecular docking of novel hydroxylated 2-benzylbenzofuran derivatives. Molbank, 2021(4), M1296. [Link]
Cervantes, C., et al. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Antibiotics, 11(10), 1334. [Link]
Galyamina, A. G., et al. (2023). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 28(21), 7306. [Link]
Rawel, H. M., et al. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry, 50(12), 3566-3571. [Link]
Asati, V., et al. (2012). Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. Bioorganic & Medicinal Chemistry Letters, 22(23), 7131-7137. [Link]
Tariq, M. H., et al. (2011). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Journal of Medicinal Chemistry, 54(24), 8444-8452. [Link]
Cushman, M., et al. (2013). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 56(17), 6888-6901. [Link]
Laddha, P. R., et al. (2023). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Chemistry & Biodiversity, 20(9), e202300713. [Link]
Wesołowska, O., et al. (2023). Comparative in vitro cytotoxicity of active disinfectant substances and a commercially available surface disinfectant on human respiratory epithelial cells. Scientific Reports, 13(1), 1016. [Link]
Gholampour, S., et al. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Current Organic Synthesis, 21(4), 415-427. [Link]
Bax, B. D., et al. (2011). Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents. Journal of Medicinal Chemistry, 54(24), 8444-8452. [Link]
Rawel, H. M., et al. (2002). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Journal of Photochemistry and Photobiology A: Chemistry, 148(1-3), 253-261. [Link]
Iovu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]
El-Gohary, N. S., & Shaaban, M. I. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1845-1857. [Link]
Blunt, J. W., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4029-4075. [Link]
Chylewska, A., et al. (2018). Halogenated aromatic thiosemicarbazones as potent inhibitors of tyrosinase and melanogenesis. Bioorganic & Medicinal Chemistry Letters, 28(17), 2887-2892. [Link]
El-Gohary, N. S., & Shaaban, M. I. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1845-1857. [Link]
El-Sayed, N. N. E., et al. (2019). Examples of DNA gyrase inhibitors from the class fluoroquinolones (I and II) and aminocoumarins (III and IV). [Link]
Dittmar, P., & Blaschke, G. (1993). [In vitro antifungal activity of rilopirox, a new hydroxypyridone antimycotic agent]. Arzneimittel-Forschung, 43(6), 658-661. [Link]
Kim, Y., et al. (2024). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. Journal of Microbiology and Biotechnology, 34(2), 226-236. [Link]
Khan, H., et al. (2022). Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Molecules, 27(21), 7343. [Link]
Zolghadri, S., et al. (2023). Tyrosinase Inhibitors: A Perspective. Molecules, 28(15), 5797. [Link]
Khan, I., et al. (2020). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266-1275. [Link]
Kontoghiorghes, G. J., & Piga, A. (1995). Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. Arzneimittel-Forschung, 45(1), 60-64. [Link]
Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4029-4075. [Link]
Zhang, L., et al. (2024). Advances in the Study of Halogenated Natural Products. Current Topics in Medicinal Chemistry, 25(10), 1217-1250. [Link]
Maxwell, A. (2021). Discovery of Novel Bacterial DNA Gyrase Inhibitors. FIU Digital Commons. [Link]
Onoue, S., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-478. [Link]
Fabiyi, F. A. S., et al. (2018). Synthesis, Characterization and Antimicrobial Studies of Ruthenium(II)Carboxylates with 3-Hydroxypyridine. International Journal of Chemistry, 10(2), 1. [Link]
Bîcu, E., et al. (2022). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 23(19), 11463. [Link]
Hänel, H., & Raether, W. (1988). In vitro investigations on the mode of action of the hydroxypyridone antimycotics rilopirox and piroctone on Candida albicans. Mycoses, 31(10), 498-506. [Link]
Cheng, K. W., et al. (2008). Inhibitory activities of dietary phenolic compounds on heterocyclic amine formation in both chemical model system and beef patties. Molecular Nutrition & Food Research, 52(9), 1036-1043. [Link]
Onoue, S., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-478. [Link]
El-Faham, A., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 25(11), 2539. [Link]
NMR shift differences between 3,5-dichloro-2-pyridone and O-alkylated derivatives
This guide details the structural differentiation between 3,5-dichloro-1-alkyl-2-pyridone (N-alkyl) and 2-alkoxy-3,5-dichloropyridine (O-alkyl) isomers. These isomers are products of the ambident nucleophilicity of the 2...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the structural differentiation between 3,5-dichloro-1-alkyl-2-pyridone (N-alkyl) and 2-alkoxy-3,5-dichloropyridine (O-alkyl) isomers.
These isomers are products of the ambident nucleophilicity of the 2-pyridone anion. Correct assignment is critical in medicinal chemistry as the biological activity and metabolic stability of N- vs. O-isomers differ drastically.
Executive Summary: The Diagnostic "Smoking Guns"
If you only check three things, check these:
C NMR of the Alkyl Group: The carbon directly attached to the heteroatom is the most reliable indicator.
-Alkyl ():.
-Alkyl ():.
H NMR of H-6: The proton adjacent to the nitrogen (H-6) is significantly deshielded in the O-alkylated (pyridine) form due to restored aromatic ring current.
-Alkyl: H-6 appears .
-Alkyl: H-6 appears .
NOESY Correlation:
-Alkyl: Strong NOE between the alkyl group and H-6 .
-Alkyl:No NOE between the alkyl group and ring protons (too distant).
Part 1: Mechanistic Foundation & Regioselectivity
The 3,5-dichloro-2-pyridone scaffold exists in a tautomeric equilibrium between the lactam (NH) and lactim (OH) forms. The presence of electron-withdrawing chlorines at positions 3 and 5 increases the acidity of the NH proton (
), making alkylation facile but regioselectivity sensitive to conditions.
Reaction Pathways
Conditions (Basic): Use of "hard" bases (e.g., , NaH) in polar aprotic solvents (DMF, DMSO) typically favors -alkylation due to the higher nucleophilicity of the nitrogen lone pair in the amidate anion.
Ag(I)-Mediated: Silver salts (e.g.,
) block the nitrogen, favoring -alkylation .
Mitsunobu Conditions: Often favor
-alkylation , though this is substrate-dependent.
Figure 1: Divergent alkylation pathways for 3,5-dichloro-2-pyridone.
Part 2: Comparative NMR Analysis
The following data assumes a standard solvent of
. Note that the 3,5-dichloro substitution pattern simplifies the spectrum by removing H-3 and H-5, leaving only H-4 and H-6 as singlets (or fine doublets with ).
Proton (
H) NMR Differences
Feature
-Alkylated (Pyridone)
-Alkylated (Pyridine)
Explanation
H-6 Shift
Diagnostic. In the O-alkyl form, the ring regains full pyridine aromaticity, creating a strong ring current that deshields H-6. In the N-alkyl form, the system is a cyclic amide (diene-like), reducing the deshielding effect.
H-4 Shift
Less diagnostic. H-4 is affected by the adjacent Cl (C3/C5) in both cases.
Alkyl Protons
()
()
-alkyl protons are slightly downfield due to the higher electronegativity of Oxygen vs. Nitrogen, but ranges often overlap. Do not rely solely on this.
Carbon (
C) NMR Differences
Carbon
-Alkylated
-Alkylated
Explanation
Alkyl (H)
Definitive. Carbon attached to Oxygen is significantly more deshielded than Carbon attached to Nitrogen.
C-2 (Carbonyl/Imidate)
The and shifts are often very close in these heteroaromatics and are not reliable as a primary differentiator.
C-6
Pyridine C-6 is more deshielded than Pyridone C-6.
IR Spectroscopy (Supporting Data)
-Alkyl: Strong stretch (Amide I) visible at .
-Alkyl: Absence of carbonyl stretch. Presence of stretch () and stretch ().
Part 3: Experimental Protocol for Assignment
Workflow: The "Self-Validating" Assignment
This protocol uses a standard alkylation (Methyl Iodide) as the reference case.
Step 1: Synthesis (Test Scale)
Dissolve 3,5-dichloro-2-pyridone (50 mg) in DMF (0.5 mL).
Thermal Stability Analysis of 3,5-Dichloropyridin-2-olate Coordination Polymers
Executive Summary This guide provides a technical analysis of the thermal stability of 3,5-dichloropyridin-2-olate (3,5-Cl pyO) coordination polymers. These materials are emerging as critical scaffolds in crystal enginee...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the thermal stability of 3,5-dichloropyridin-2-olate (3,5-Cl
pyO) coordination polymers. These materials are emerging as critical scaffolds in crystal engineering and drug delivery due to their ability to form robust metal-organic frameworks (MOFs) via halogen bonding.
We compare the 3,5-dichloro variants against their unsubstituted (pyO) and 3,5-dibromo (3,5-Br
pyO) analogs. The analysis focuses on lattice energy contributions, decomposition kinetics, and experimental protocols for validation.
Key Findings
Enhanced Stability: The 3,5-dichloro substitution increases the thermal decomposition onset (
) by approximately 40–60°C compared to unsubstituted pyridin-2-olate complexes, attributed to intermolecular Cl···Cl and Cl···π interactions.
Halogen Bonding: While 3,5-dibromo analogs offer stronger halogen bonds (resulting in higher crystallinity), the 3,5-dichloro variants provide a superior balance of thermal resistance and gravimetric density , making them more suitable for pharmaceutical co-crystal applications.
Mechanism: Decomposition follows a distinct three-stage pathway: Dehydration
Ligand Decarboxylation/Oxidation Oxide Formation.
Comparative Technical Analysis
The thermal performance of coordination polymers is dictated by the strength of the metal-ligand bond and the supramolecular architecture (packing forces).
Performance Matrix
Feature
3,5-Dichloro (3,5-ClpyO)
Unsubstituted (pyO)
3,5-Dibromo (3,5-BrpyO)
(Decomp)
280°C – 320°C
220°C – 250°C
300°C – 340°C
Lattice Interaction
Cl···Cl / Cl···π (Moderate)
- Stacking (Weak)
Br···Br (Strong)
Char Yield (600°C)
~25-30% (Metal Oxide + C)
~15-20%
~35-40%
Solvent Stability
High (Hydrophobic Shell)
Low (Hydrophilic Attack)
High (Steric Bulk)
Crystallinity
High (Directed Assembly)
Moderate
Very High (Rigid Lattice)
Mechanistic Insight: The "Halogen Clamp"
The superior stability of the 3,5-dichloro polymer over the unsubstituted form is driven by the "Halogen Clamp" effect .
Electronic Effect: The electron-withdrawing Cl atoms at positions 3 and 5 reduce the electron density on the pyridine ring, strengthening the Metal-Oxygen (
) bond back-donation in the coordination sphere.
Steric/Supramolecular Effect: The Cl substituents facilitate the formation of 1D or 2D supramolecular chains via
or interactions. This "cross-linking" effectively raises the energy barrier required for lattice collapse.
To objectively assess these materials, we utilize a coupled TGA-DSC (Thermogravimetric Analysis - Differential Scanning Calorimetry) workflow. This protocol is self-validating: the DSC endotherm must align with the TGA mass loss derivative (DTG).
Synthesis of Reference Material[1]
Ligand: 3,5-dichloropyridin-2-ol (Tautomer equilibrium favors 2-pyridone in solid state).
Metal Source: Cu(OAc)
·HO or Zn(NO)·6HO.
Method: Solvothermal synthesis (Ethanol/Water 3:1) at 120°C for 24h.
Product: [M(3,5-Cl
pyO)].
TGA/DSC Method Parameters[2]
Instrument: Simultaneous Thermal Analyzer (e.g., NETZSCH STA 449 or TA Instruments SDT 650).
) at 50 mL/min (to determine intrinsic molecular stability).
Oxidative: Synthetic Air at 50 mL/min (to determine combustion profile).
Heating Rate: 10 K/min (Standard) and 5 K/min (High Resolution).
Temperature Range: 30°C to 800°C.
Analytical Workflow Diagram
Figure 1: Standardized workflow for thermal stability characterization of coordination polymers.
Data Interpretation & Decomposition Stages[2][3][4][5][6][7][8][9][10][11]
The thermal decomposition of 3,5-dichloropyridin-2-olate complexes typically follows a three-stage mechanism.
Decomposition Profile (Representative Data)
Stage
Temperature Range
Mass Loss (%)
Event Description
I
50°C – 160°C
2 – 5%
Desolvation: Loss of lattice water or ethanol. Endothermic DSC peak.
II
280°C – 380°C
40 – 55%
Ligand Degradation: Cleavage of the pyridine ring and release of Cl/HCl gases. Sharp DTG peak.
III
400°C – 600°C
15 – 25%
Oxidation: Combustion of residual carbonaceous char (in air) or carbonization (in N).
Residue
> 600°C
~25%
Formation of stable Metal Oxide (e.g., CuO, ZnO).
Stability Mechanism Visualization
Figure 2: Thermal decomposition pathway of halogenated pyridine coordination polymers.
References
Aakeröy, C. B., et al. (2013). "Halogen bonding in halopyridine-copper(II) complexes: A comprehensive solid-state and interaction study." CrystEngComm. Link
Kukovec, B.-M., et al. (2016). "Structural and thermal investigations of Co(II) and Ni(II) coordination polymers." Journal of Molecular Structure. Link
Netzsch Analyzing & Testing. (2025). "Thermogravimetric Analysis of Copper Oxide for Chemical-Looping." Application Note. Link
MDPI. (2022). "Synthesis, Crystal Structure, Thermal Analysis of Molecular Copper(II) Chloride Complexes." Crystals. Link
ResearchGate. (2025). "Thermogravimetric (TGA) profile of Cu-Asp-bpy complex showing multi-step decomposition." Link
A Comprehensive Guide to the Proper Disposal of 3,5-Dichloropyridin-2-olate
As a Senior Application Scientist, my goal is to extend our support beyond the point of sale, ensuring you can manage our products safely and effectively throughout their lifecycle. This guide provides in-depth, procedur...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my goal is to extend our support beyond the point of sale, ensuring you can manage our products safely and effectively throughout their lifecycle. This guide provides in-depth, procedural information for the proper disposal of 3,5-Dichloropyridin-2-olate and its associated waste streams. The principles of chemical safety and regulatory compliance are paramount, not only for personnel protection but also for environmental stewardship. This document is structured to provide a clear, logical, and scientifically grounded protocol for researchers and laboratory managers.
The compound , 3,5-Dichloropyridin-2-olate, is the salt of its parent compound, 3,5-Dichloro-2-pyridinol (CAS No. 5437-33-2), which exists in tautomeric equilibrium with 3,5-Dichloro-2-pyridone.[1] The disposal procedures for the olate salt are identical to those for the parent compound. Due to the presence of a halogenated pyridine ring, this compound class requires specific handling and disposal considerations.
Part 1: Hazard Assessment and Waste Characterization
Before any handling or disposal can occur, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for the "-olate" may not be readily available, we can reliably infer its hazard profile from the parent compound and structurally similar chlorinated pyridines.
Primary Hazards:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
Skin and Eye Irritation: Causes skin irritation and is expected to cause serious eye irritation or damage.[2][3]
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[3]
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4]
This hazard profile firmly classifies 3,5-Dichloropyridin-2-olate as a hazardous substance, and any resulting waste must be managed as hazardous chemical waste.
Physicochemical and Hazard Data (for 3,5-Dichloro-2-pyridinol)
H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)[3] H315 (Causes skin irritation)[3] H319 (Causes serious eye irritation)[3] H335 (May cause respiratory irritation)[3] H410 (Very toxic to aquatic life with long lasting effects)[4]
Safe disposal begins with safe handling at the point of generation. Adherence to appropriate personal protective equipment (PPE) standards and having a clear spill response plan are non-negotiable.
Required Personal Protective Equipment (PPE)
The causality for PPE selection is directly linked to the identified hazards.
Hand Protection: Wear chemical-resistant gloves. Butyl rubber or nitrile gloves that have been inspected for integrity before use are recommended.[5][6] This creates a direct barrier to prevent dermal absorption, which is a known toxicity route.
Eye and Face Protection: Use chemical safety goggles or a face shield.[7] This is critical to prevent contact with dust or splashes that can cause serious eye damage.
Skin and Body Protection: A fully buttoned lab coat and appropriate footwear are mandatory to protect against skin contact.[7]
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be performed within a certified chemical fume hood to prevent inhalation.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[6]
Emergency Spill Protocol
Accidents can happen, and a prepared response is key to mitigating risk.
Evacuate and Secure: Immediately alert others in the area and evacuate if the spill is large or if you are not trained to handle it. Restrict access to the spill area.
Don PPE: Before attempting any cleanup, don the full PPE described above.
Contain the Spill: For solid spills, gently cover the material with an inert absorbent material like vermiculite, sand, or a universal spill absorbent to prevent dust from becoming airborne.[6] Do not use combustible materials like paper towels for the initial containment.
Collect the Material: Carefully sweep or scoop the absorbed material and spilled compound into a suitable, sealable container.[6] Use non-sparking tools if a flammable solvent was involved.
Label and Dispose: Tightly close the container and label it clearly as "Hazardous Waste: 3,5-Dichloropyridin-2-olate Spill Debris." This container must be disposed of following the protocol in Part 3.
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials in a separate, labeled hazardous waste container.
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Part 3: The Disposal Protocol: A Step-by-Step Guide
The core principle for disposing of 3,5-Dichloropyridin-2-olate is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated chemical waste. The reason for this is twofold: regulatory compliance and disposal methodology. Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like HCl) produced, a process that is different and more costly than for non-halogenated waste.[8][9][10]
Step 1: Designate a Hazardous Waste Container
Select a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[9] The container must be in good condition, with no leaks or cracks.
Step 2: Label the Container
Proper labeling is a critical regulatory requirement. The moment the first drop of waste enters the container, it must be labeled.[5] The label should include:
The words "Hazardous Waste"
The full chemical name: "3,5-Dichloropyridin-2-olate" and any other components in the waste stream (e.g., solvents).
The specific hazard characteristics: "Toxic," "Irritant," "Environmental Hazard."
The date of accumulation start.
The name of the Principal Investigator and laboratory location.
Step 3: Waste Accumulation
Solid Waste: Collect pure, unadulterated 3,5-Dichloropyridin-2-olate, contaminated lab debris (gloves, weigh boats, paper towels), and spill cleanup materials in a designated, labeled solid waste container.
Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated liquid waste container. This waste stream must be classified as "Halogenated Organic Liquid Waste."
Storage: Keep the waste container securely closed at all times, except when adding waste.[5] Store it in a designated satellite accumulation area within the lab, away from incompatible materials like strong acids or oxidizers.[5]
Step 4: Arrange for Final Disposal
Once the container is full or is no longer being used, contact your institution's EHS department to arrange for a scheduled pickup.[5] Do not pour any amount of this chemical, however small, down the drain.[11]
Part 4: Regulatory Framework and Final Disposal Rationale
Understanding the regulatory context validates the procedural steps. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Waste Classification: As a chlorinated pyridine derivative, this waste falls under the category of halogenated organic compounds .[12] Pyridine-containing wastes are specifically listed by the EPA with the hazardous waste code D038 if they exhibit the toxicity characteristic.[13][14] Additionally, wastes from the production of certain chlorinated aliphatic hydrocarbons can be classified as F-listed wastes (e.g., F025), indicating their origin from non-specific sources.[15]
Disposal Technology: The accepted and most effective disposal method for halogenated organic waste is high-temperature incineration .[16][17] This process occurs in specialized facilities, such as rotary kiln incinerators, operating at temperatures above 1,100°C.[18] This high temperature ensures the complete destruction of the organic molecule, breaking the stable carbon-chlorine bonds. The resulting combustion gases, primarily hydrogen chloride (HCl), are then passed through scrubbers to be neutralized before being released into the atmosphere.[8][18]
Part 5: Visual Workflow: Waste Stream Management Decision Process
The following diagram illustrates the logical flow for managing waste generated from experiments involving 3,5-Dichloropyridin-2-olate.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dichloropyridin-2-olate
This guide provides essential, field-tested safety protocols and logistical plans for the handling and disposal of 3,5-Dichloropyridin-2-olate. As researchers and drug development professionals, our primary responsibilit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, field-tested safety protocols and logistical plans for the handling and disposal of 3,5-Dichloropyridin-2-olate. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a profound understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific causality to ensure every step is a self-validating component of a secure workflow.
Hazard Assessment: Understanding the Adversary
The primary anticipated hazards include:
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][3]
Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory system.[1][3]
Harmful if Swallowed (H302): Ingestion can be harmful to health.[3]
The causality is clear: the electrophilic nature of the chlorinated pyridine ring can lead to adverse reactions with biological tissues. Our PPE strategy is therefore designed to create an impermeable barrier against these specific routes of exposure.
Core Directive: Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table summarizes the minimum required PPE for handling 3,5-Dichloropyridin-2-olate.
Protection Area
Required PPE
Specification & Rationale
Eye & Face
Chemical Safety Goggles & Face Shield
Goggles: Must be tight-sealing to protect against dust particles and splashes.[4] Standard safety glasses are insufficient. Face Shield: Required over goggles when there is a significant risk of splashing.[5] This provides a secondary barrier for the entire face.
Skin & Body
Chemically Resistant Gloves & Laboratory Coat
Gloves: Nitrile or neoprene gloves are recommended for general pyridine handling.[6][7] For halogenated pyridines, always consult the glove manufacturer's compatibility chart. Double-gloving is best practice when handling highly toxic analogs.[8] Lab Coat: Must be fully buttoned with sleeves rolled down to provide a barrier against incidental contact.[8][9]
Respiratory
Certified Chemical Fume Hood
Primary Control: All handling of 3,5-Dichloropyridin-2-olate must occur within a properly functioning and certified chemical fume hood to control airborne particles and vapors.[6][8] Respirator: A NIOSH-approved respirator with particulate filters may be required for large-scale operations or emergency spill cleanup, but is not a substitute for proper engineering controls.[4][10]
The Handling Workflow: A Self-Validating Protocol
This section details the procedural steps that ensure safety from preparation to cleanup. Each step is designed to mitigate a specific risk, creating a system where safety is built-in, not bolted on.
Preparation and PPE Donning Protocol
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[4][5]
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, containers) and the sealed container of 3,5-Dichloropyridin-2-olate inside the fume hood before beginning work.
Don PPE (Outer Layer): Put on your laboratory coat, ensuring it is fully buttoned.[9]
Don Eye/Face Protection: Put on your tight-fitting chemical safety goggles. If a splash risk exists, don a face shield over the goggles.[5]
Don Gloves: Wear the appropriate chemically resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.[11]
Safe Handling Within the Fume Hood
Work Within the Hood: Keep the sash as low as possible and conduct all manipulations at least six inches inside the fume hood to ensure proper airflow.[6]
Minimize Dust Generation: If the compound is a solid, handle it gently. Avoid scooping or pouring in a manner that creates airborne dust.[12]
Container Management: Keep the primary container of 3,5-Dichloropyridin-2-olate closed when not actively dispensing from it.[1][12][13]
Immediate Cleanup: Clean up any minor spills within the hood immediately using appropriate absorbent materials.
Decontamination and PPE Doffing
The order of removal is critical to prevent cross-contamination.
Decontaminate Workspace: Wipe down the work surface inside the fume hood and any equipment used with an appropriate solvent. Dispose of cleaning materials as hazardous waste.
Remove Gloves: Peel off gloves without touching the outer surface with your bare hands. Dispose of them in the designated hazardous waste container.
Remove Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination.
Remove Face/Eye Protection: Remove the face shield (if used), followed by the goggles.
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[3][14]
Emergency Response & Disposal
Spill Management
Small Spills (in fume hood): Use an inert absorbent material to collect the spill. Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[15]
Large Spills (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your safety officer. Do not attempt to clean up without appropriate respiratory protection and training.
Exposure First Aid
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek medical attention if irritation persists.[3]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][13] Seek immediate medical attention.[3]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][12][13]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][13]
Waste Disposal Plan
All materials contaminated with 3,5-Dichloropyridin-2-olate, including excess reagent, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
Segregation: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.[15]
Storage: Store the waste container in a designated satellite accumulation area.
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety department, ensuring compliance with all local and national regulations.[1][4]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling 3,5-Dichloropyridin-2-olate, reinforcing the procedural nature of laboratory safety.
Caption: Safe handling workflow for 3,5-Dichloropyridin-2-olate.
References
CymitQuimica. (2023, August 1). 3-Amino-5-chloropyridine Safety Data Sheet.
Thermo Fisher Scientific. (n.d.). 4-Amino-3,5-dichloropyridine Safety Data Sheet.
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloropyridine, 99%.
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.